2-(Morpholin-4-yl)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 |
InChI Key |
YKPHXDGWZIGKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Trajectory of 2-Morpholinoindoles: A Technical Guide to Their Therapeutic Potential in Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse classes of indole-containing molecules, 2-morpholinoindole derivatives have emerged as a particularly compelling chemotype, demonstrating significant therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, pharmacological activities, and therapeutic applications of this promising class of compounds. We will delve into the mechanistic underpinnings of their bioactivity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their future in drug discovery.
The 2-Morpholinoindole Scaffold: A Privileged Foundation for Drug Design
The 2-morpholinoindole core is characterized by the fusion of an indole ring system with a morpholine moiety at the 2-position. This unique structural amalgamation confers a desirable balance of lipophilicity and hydrophilicity, often enhancing pharmacokinetic properties such as solubility and membrane permeability. The indole portion provides a rich electronic environment and opportunities for diverse substitutions, allowing for the fine-tuning of target affinity and selectivity. The morpholine ring, a common motif in approved drugs, can participate in hydrogen bonding and improve metabolic stability, making the combined scaffold an attractive starting point for the development of novel therapeutics.[2][3]
Synthetic Strategies: Accessing the 2-Morpholinoindole Core
The efficient synthesis of 2-morpholinoindole derivatives is crucial for exploring their therapeutic potential. While various synthetic routes have been reported, a common and effective approach involves the reaction of an appropriately substituted indole with a morpholine-containing electrophile or a multi-step sequence involving cyclization reactions.
Representative Synthetic Protocol: Synthesis of a Bisindole Derivative
A facile and efficient methodology for the synthesis of bisindole derivatives utilizes 2-morpholino ethanesulphonic acid (MESA) as a water-soluble and recyclable catalyst.[4][5] This method relies on the electrophilic substitution of indoles with aromatic aldehydes.
Experimental Protocol: Synthesis of Bis(indolyl)methanes using MESA
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted indole (2 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of 2-morpholino ethanesulphonic acid (MESA) to the reaction mixture.
-
Reaction Condition: Stir the reaction mixture at 50°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The catalyst can be recovered by simple water evaporation.[4][5] Purify the crude product by column chromatography on silica gel to afford the desired bisindole derivative.
Caption: General workflow for the MESA-catalyzed synthesis of bisindole derivatives.
Pharmacological Landscape: Therapeutic Targets and Mechanisms of Action
2-Morpholinoindole derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in oncology, neurodegenerative diseases, and inflammatory disorders.
Anticancer Activity: Targeting Key Signaling Pathways
A growing body of evidence highlights the potent anticancer properties of 2-morpholinoindole derivatives. These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.
3.1.1. Kinase Inhibition: Many 2-morpholinoindole derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6] For instance, certain derivatives have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[6] Additionally, inhibition of kinases within the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has been a key area of investigation.[7][8][9]
-
PI3K Inhibition: A series of 4-morpholino-2-phenylquinazolines and their thieno[3,2-d]pyrimidine analogs have been identified as potent inhibitors of PI3K p110α, with some exhibiting nanomolar IC50 values.[7] One derivative, 15e , demonstrated an IC50 of 2.0 nM against p110α and inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM.[7]
-
mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have emerged as promising mTOR inhibitors.[8][10] Compound 10e from one study showed exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM.[8][10] The incorporation of morpholine moieties has been shown to significantly enhance the selectivity and potency of mTOR inhibitors.[8][9][10][11]
Caption: Inhibition of key kinase signaling pathways by 2-morpholinoindole derivatives.
3.1.2. Other Anticancer Mechanisms: Beyond kinase inhibition, some 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against cell lines like HepG2 by inducing G0/G1 cell cycle arrest.[12][13][14] Certain morpholine-substituted quinazoline derivatives have also shown significant cytotoxic potential against MCF-7, A549, and SHSY-5Y cancer cell lines, inducing apoptosis.[15][16] Furthermore, benzomorpholine derivatives have been explored as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[17]
Table 1: Anticancer Activity of Representative 2-Morpholinoindole and Related Derivatives
| Compound Class | Target/Mechanism | Cell Line | IC50 | Reference |
| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine | PI3K p110α | A375 | 0.58 µM | [7] |
| Morpholine-substituted Tetrahydroquinoline | mTOR | A549 | 0.033 µM | [8][10] |
| 2-Morpholino-4-anilinoquinoline | Cytotoxicity | HepG2 | 8.50 µM | [12][14] |
| Morpholine-substituted Quinazoline | Cytotoxicity | MCF-7 | 3.15 µM | [15] |
| Benzomorpholine derivative | EZH2 | A549 | 1.1 µM | [17] |
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
The versatile scaffold of morpholine-containing compounds has also shown promise in the context of neurodegenerative diseases.[18] Their mechanisms of action in this area are multifaceted and include the modulation of key enzymes and pathways involved in neuroinflammation and neuronal cell death.[18][19][20]
3.2.1. Cholinesterase Inhibition: Several novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease.[21] One compound, 11g , exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 µM and 28.37 µM, respectively.[21]
3.2.2. Monoamine Oxidase (MAO) Inhibition: Morpholine-containing chalcones have been identified as selective and reversible inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3][22]
3.2.3. Anti-aggregation Effects: A novel class of therapeutic candidates, termed morADC (Morphomer® antibody drug conjugate), combines the properties of small molecules and monoclonal antibodies to enhance anti-aggregation effects against proteinopathies like Aβ, Tau, and α-synuclein implicated in neurodegeneration.[23]
Other Therapeutic Applications
The pharmacological utility of morpholino-containing derivatives extends to other areas as well:
-
Anti-inflammatory Activity: Morpholino compounds have demonstrated inhibitory effects on the arachidonic acid metabolism via the cyclooxygenase pathway, suggesting potential as anti-inflammatory agents.[24] Neoechinulin A, an indole alkaloid, has shown anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[25]
-
Antifungal and Antimicrobial Activity: Certain morpholine derivatives have shown antifungal properties.[26] Additionally, Schiff bases of 4-(4-aminophenyl)-morpholine have been found to be potent antimicrobial agents.[2]
-
Antidiabetic Activity: Morpholinothiazolyl-2,4-thiazolidindione derivatives have been synthesized and shown to increase insulin release and glucose uptake, indicating potential as antidiabetic leads.[27]
-
Anti-platelet Activity: A series of 2-morpholinochromones have been evaluated as inhibitors of platelet phosphodiesterase (PDE3A), suggesting their potential as anti-thrombotic agents.[28]
Key Experimental Workflows for Evaluation
The preclinical evaluation of 2-morpholinoindole derivatives involves a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Protocol: PI3K p110α Inhibition Assay
-
Reagents: Recombinant human PI3K p110α, kinase buffer, ATP, and a suitable substrate (e.g., PIP2).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, combine the enzyme, test compound, and substrate in the kinase buffer. Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and quantify the product formation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-morpholinoindole derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Future Directions and Conclusion
The 2-morpholinoindole scaffold has firmly established itself as a versatile and promising platform for the discovery of novel therapeutic agents. The diverse pharmacological activities, coupled with favorable physicochemical properties, underscore its potential to address unmet medical needs in oncology, neurodegeneration, and beyond. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole and morpholine rings to optimize potency, selectivity, and pharmacokinetic profiles.
-
Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further rational drug design.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Exploration of New Therapeutic Areas: The broad bioactivity of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.
References
-
Pawar, R. P., et al. (2016). Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. Academic Journal of Chemistry, 1(1), 26-32. [Link]
-
Bhagat, D. S., et al. (2018). Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. ResearchGate. [Link]
-
Anonymous. (2005). Pharmacological activity of morpholino compound. PubMed. [Link]
-
Anonymous. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455. [Link]
-
Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]
-
Abbott, B. M., & Thompson, P. E. (2006). Analysis of anti-PDE3 activity of 2-morpholinochromone derivatives reveals multiple mechanisms of anti-platelet activity. Bioorganic & Medicinal Chemistry Letters, 16(4), 969-973. [Link]
-
Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. [Link]
-
Anonymous. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Anonymous. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Ezer, M., et al. (2012). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 419-427. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Pfeifer, A. (2024). A novel class of drug candidates for neurodegenerative diseases. Drug Target Review. [Link]
-
Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed. [Link]
-
Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-593. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(S1), 1-10. [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences, 1(1), 1-6. [Link]
-
Rufener, L., et al. (2022). Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. International Journal for Parasitology: Drugs and Drug Resistance, 19, 10-21. [Link]
-
Anonymous. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Iacopetta, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(3), 673. [Link]
-
Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. ResearchGate. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]
-
Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1279-1290. [Link]
-
Anonymous. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
-
Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3331. [Link]
-
Das, S., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 695576. [Link]
-
Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
Sources
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of anti-PDE3 activity of 2-morpholinochromone derivatives reveals multiple mechanisms of anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chameleon Scaffold: Tautomeric Equilibrium of 2-Aminoindoles and 2-Iminoindolines
[1]
Executive Summary
The 2-aminoindole scaffold represents a classic yet deceptive structural motif in heterocyclic chemistry. While nominally drawn as an aromatic indole with an amine substituent (A), it frequently exists in equilibrium with—or predominantly as—its non-aromatic 2-iminoindoline tautomer (B). This "chameleon" behavior is not merely a spectroscopic curiosity; it fundamentally alters the pharmacophore’s hydrogen bond donor/acceptor (HBD/HBA) profile, affecting ligand-protein binding kinetics, particularly in kinase inhibition.
This technical guide dissects the thermodynamic drivers of this equilibrium, provides a definitive analytical workflow for distinguishing the tautomers, and outlines the implications for rational drug design.
Part 1: The Thermodynamic Battleground
The equilibrium between 2-aminoindole (Amino Form) and 2-iminoindoline (Imino Form) is a competition between aromatic stabilization energy (ASE) and the stability of the amidine-like system.
The Species
-
Species A: 2-Aminoindole (1H-indol-2-amine)
-
Structure: Fully aromatic 10-
electron system. -
Key Feature: The C2-N bond is a single bond. The C3 carbon is
hybridized. -
Driver: Preservation of the pyrrole ring aromaticity.
-
-
Species B: 2-Iminoindoline (2-iminoindoline)
-
Structure: The pyrrole ring aromaticity is broken. The C2=N bond is a double bond (exocyclic imine).
-
Key Feature: The C3 carbon becomes
hybridized (a methylene group in unsubstituted cases). -
Driver: Formation of a strong
bond and relief of electron density repulsion in certain substituted systems.
-
The "Smoking Gun": C3 Hybridization
The most critical structural differentiator is the hybridization of Carbon-3 (C3).
-
In the Amino form, C3 is part of the aromatic double bond (
). -
In the Imino form, the double bond moves exocyclic (
), forcing C3 to become saturated ( ).
Visualization of the Equilibrium
The following diagram illustrates the proton transfer mechanism and the hybridization shift at C3.
Caption: The central equilibrium involves a 1,3-proton shift. Note the critical hybridization change at C3 from sp2 (planar) to sp3 (tetrahedral).
Part 2: Analytical Distinction (The "Self-Validating" Protocol)
Distinguishing these tautomers requires a multi-modal approach. Relying solely on a single technique can lead to misassignment, especially in rapid exchange regimes.
NMR Spectroscopy: The Gold Standard
The
| Feature | 2-Aminoindole (Aromatic) | 2-Iminoindoline (Exocyclic C=N) |
| C3 Proton ( | Singlet/Doublet, | Singlet, |
| C2 Carbon ( | ||
| C3 Carbon ( | ||
| N-H Signal | Broad singlet (NH2), often exchangeable | Distinct =NH and Ring NH (if slow exchange) |
X-Ray Crystallography
In the solid state, the bond lengths are definitive.
-
Amino:
is a single bond (~1.38 Å). -
Imino:
is a double bond (~1.28–1.30 Å).
Experimental Protocol: Determination of via VT-NMR
Objective: Calculate the tautomeric equilibrium constant
Reagents:
-
Solvents: DMSO-
(polar, H-bond acceptor) and CDCl (non-polar).
Workflow:
-
Sample Prep: Dissolve 5-10 mg of analyte in 0.6 mL of solvent. Ensure the solution is dilute to minimize intermolecular aggregation which can skew
. -
Initial Scan: Acquire a standard
H NMR at 298 K. -
Diagnostic Check: Look for the C3 signal.
-
If distinct sets of signals exist (slow exchange), integrate the C3-H (aromatic) vs C3-H2 (aliphatic).
-
If signals are broad/averaged (intermediate exchange), proceed to Step 4.
-
-
Variable Temperature (VT) NMR:
-
Calculation:
(Note: Multiply C3-H integral by 0.5 to normalize for proton count if comparing CH vs CH2).
Part 3: Medicinal Chemistry Implications[3][7][8][9]
In kinase inhibitor design, the tautomeric state dictates the Hydrogen Bond Donor (D) and Acceptor (A) pattern presented to the kinase hinge region.
The Pharmacophore Flip
-
Amino Form: Presents a D-D motif (NH2) and a D motif (Indole NH).
-
Binding Mode: Often binds to hinge residues requiring a donor (e.g., backbone carbonyls).
-
-
Imino Form: Presents a D-A motif (=NH is donor, lone pair is acceptor) or A-D depending on rotation.
-
Binding Mode: The exocyclic =NH is a strong donor, but the geometry is planar with the ring.
-
Decision Logic for Drug Design
Use the following logic to stabilize the desired form for your target.
Caption: Strategic substitution patterns to lock the scaffold into the bioactive tautomer.
Stability Warning
Crucial Insight: Unsubstituted 2-aminoindole free base is highly unstable and prone to oxidative dimerization to form colored products (e.g., "indole red" analogs).
-
Mitigation: Always store as a salt (HCl or HBr) or protect the amine (e.g., Boc/Acetyl) until the final step of synthesis.
-
Synthesis Tip: Modern gold-catalyzed annulation of ynamides allows for the in situ generation and trapping of these species under mild conditions [1].
Part 4: References
-
Tian, X., et al. "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides."[7] Organic Letters, vol. 21, no.[7] 12, 2019, pp. 4327–4330. Link
-
Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-150. (Foundational text on tautomeric constants).
-
Abriata, L. A. "Analysis of copper-ligand bond lengths in X-ray structures...".[8] Acta Crystallographica Section D, 2012. (Reference for bond length validation in metal-binding contexts). Link
-
Lozano, V., et al. "Tautomerism in some acetamido derivatives... X-ray structural analysis." Journal of the Chemical Society, Perkin Transactions 2, 1999. Link
Sources
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and spectral characterisation of 2-amino-2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione polymorphs. Cytotoxic activity and molecular docking study with NQO1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 8. Analysis of copper-ligand bond lengths in X-ray structures of different types of copper sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Morpholinoindole vs. 3-Morpholinoindole Isomers
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Version: 1.0
Executive Summary
The structural isomers 2-morpholinoindole and 3-morpholinoindole represent two distinct pharmacological scaffolds derived from the privileged indole core. While they share identical molecular formulae, their electronic distributions, synthetic accessibilities, and biological reactivities diverge significantly due to the interplay between the nitrogen lone pair of the morpholine ring and the indole
-
2-Morpholinoindole: Characterized by "amidine-like" resonance, this isomer exhibits higher basicity and pronounced nucleophilicity at the C3 position. It is frequently utilized in kinase inhibitor design (e.g., VEGFR, PDGF) where the morpholine ring often functions as a solvent-exposed solubility handle or a hinge-binding motif.
-
3-Morpholinoindole: Characterized by "enamine-like" reactivity, this isomer directs electrophilic attack to the C2 position. It is the core scaffold for the aminoalkylindole class of cannabimimetic agents (e.g., WIN 55,212-2 ) and voltage-gated potassium channel (Kv1.5) inhibitors.[1][2][3]
This guide provides a rigorous technical comparison to assist researchers in scaffold selection, synthetic planning, and SAR (Structure-Activity Relationship) optimization.
Structural & Electronic Analysis
The fundamental difference between these isomers lies in how the morpholine nitrogen lone pair conjugates with the indole ring.
Resonance and Tautomerism
-
2-Morpholinoindole: The C2-nitrogen donates electron density into the ring, creating a strong push-pull system with the indole nitrogen. This isomer exists in equilibrium with the 2-iminoindoline tautomer. However, because morpholine is a secondary amine, it cannot form a neutral exocyclic imine without losing the morpholine ring integrity or forming a charged species. Thus, it resides primarily as the amino-indole but possesses significant double-bond character at the C2-N bond and high electron density at C3.
-
3-Morpholinoindole: The C3-nitrogen donates density primarily into the C2 position. It does not suffer from the same tautomeric instability as the 2-isomer because the resulting 3-imino-3H-indole species disrupts the benzene ring's aromaticity less favorably than the 2-isomer's tautomer.
Basicity and Protonation
The site of protonation dictates the stability of the conjugate acid:
| Isomer | Primary Protonation Site | Conjugate Acid Stability | pKa (Approx.) |
| 2-Morpholinoindole | C3-Carbon | High (Stabilized by amidine resonance N-C-N) | ~8.0 – 9.0 |
| 3-Morpholinoindole | N-Morpholine or C2 | Moderate (Ammonium or Indoleninium) | ~5.0 – 6.0 |
Technical Insight: The 2-morpholinoindole acts as a "masked amidine." Upon protonation at C3, the positive charge is delocalized between the indole nitrogen and the morpholine nitrogen, making it significantly more basic than the 3-isomer.
Synthetic Methodologies
Synthetic access to these isomers requires distinct strategies due to the differing nucleophilicity of the indole carbons.
Synthesis of 2-Morpholinoindole
Primary Route: Buchwald-Hartwig Amination Direct amination of 2-haloindoles is the industry standard. The reaction requires bulky phosphine ligands to prevent catalyst poisoning by the indole nitrogen.
-
Substrate: 2-Bromoindole (N-protected) or 2-Indolyl triflate.
-
Catalyst:
or . -
Ligand: XPhos or BrettPhos (Crucial for hindering reductive elimination challenges).
-
Base: LiHMDS or
.
Synthesis of 3-Morpholinoindole
Primary Route: Copper-Catalyzed Three-Component Coupling Direct nucleophilic substitution at C3 is difficult. A multicomponent cascade reaction is preferred for diversity-oriented synthesis.
-
Reagents: 2-Aminobenzaldehyde + Morpholine + Terminal Alkyne.
-
Catalyst: CuBr or CuI.
-
Mechanism: Formation of propargylamine
5-exo-dig cyclization to 3-aminoindoline Oxidation to 3-aminoindole.
Visualized Synthetic Workflow
Figure 1: Divergent synthetic pathways. The 2-isomer relies on Pd-cross coupling, while the 3-isomer is efficiently accessed via Cu-catalyzed multicomponent assembly.
Reactivity Profiles & Regioselectivity[4][5][6][7]
Understanding the regioselectivity of Electrophilic Aromatic Substitution (EAS) is critical for downstream functionalization.
| Property | 2-Morpholinoindole | 3-Morpholinoindole |
| Highest HOMO Coefficient | C3 | C2 |
| EAS Regioselectivity | C3-Selective (Very Fast) | C2-Selective |
| Oxidation Potential | High (Prone to C3-oxidation) | Moderate (Prone to dimerization) |
| Vilsmeier-Haack Formylation | Yields 3-formyl-2-morpholinoindole | Yields 2-formyl-3-morpholinoindole |
Protocol: C3-Formylation of 2-Morpholinoindole
-
Reagents:
(1.1 eq), DMF (Solvent/Reagent). -
Conditions:
to RT, 1 hour. -
Workup: Quench with saturated
. -
Outcome: Exclusive formation of the C3-aldehyde due to the strong directing effect of the C2-morpholine.
Medicinal Chemistry Applications
3-Morpholinoindole: The Cannabinoid Agonist
The 3-morpholino motif is central to the "aminoalkylindole" class of cannabinoids. The morpholine ring mimics the aliphatic side chain of THC but provides distinct pharmacokinetic properties.
-
Case Study: WIN 55,212-2
-
Mechanism: Full agonist at CB1/CB2 receptors.
-
Signaling: Inhibits adenylyl cyclase via
proteins; activates MAPK/ERK pathway.
2-Morpholinoindole: The Kinase Inhibitor
This scaffold is often used to target the ATP-binding pocket of kinases. The morpholine oxygen can form hydrogen bonds with the hinge region or solvent front residues.
-
Target Class: Tyrosine Kinases (e.g., VEGFR, EGFR).
-
Design Rationale: The 2-morpholino group improves solubility of the planar indole core and prevents metabolic oxidation at the C2 position.
Biological Signaling Pathway (CB1 Receptor)
Figure 2: Signal transduction pathway for WIN 55,212-2, a prototypical 3-morpholinoindole derivative.
Decision Matrix: Which Isomer to Use?
Use this logic flow to determine the appropriate isomer for your drug discovery campaign.
Figure 3: Strategic decision matrix for scaffold selection.
References
-
Synthesis of 2-Aminoindoles via Buchwald-Hartwig
-
3-Component Coupling for 3-Aminoindoles
- Title: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles.
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
WIN 55,212-2 and CB1 Pharmacology
- Title: Structure-Activity Rel
- Source:Journal of Pharmacology and Experimental Therapeutics
-
URL:[Link]
-
Tautomerism of 2-Aminoindoles
- Title: Tautomerism and Electronic Structure of 2-Aminoindoles.
- Source:Journal of Chemical Inform
-
URL:[Link]
-
Electrophilic Substitution of Indoles
Sources
- 1. Illuminating kinase inhibitors biology by cell signaling profiling | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
Patent Landscape of 2-(Morpholin-4-yl)-1H-indole Analogs: A Technical Guide for Drug Development Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a core structural motif that has given rise to a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1] Its inherent ability to mimic the structure of endogenous biomolecules and engage in various non-covalent interactions has made it a cornerstone of drug design. Similarly, the morpholine ring, with its unique physicochemical properties, is frequently incorporated into drug candidates to enhance their pharmacological profiles.[2][3][4] The fusion of these two key pharmacophores into the 2-(Morpholin-4-yl)-1H-indole scaffold has created a class of compounds with significant therapeutic potential, particularly in the realms of oncology and central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive analysis of the patent landscape for this compound analogs, offering researchers, scientists, and drug development professionals a critical resource for navigating the intellectual property, synthetic strategies, and therapeutic applications of this promising class of molecules.
The Strategic Importance of the this compound Core
The strategic combination of the indole and morpholine moieties in a 2-substituted arrangement gives rise to a unique set of properties that are highly attractive for drug development. The indole core provides a versatile platform for interaction with various biological targets, while the morpholine ring can significantly influence a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier.[2][5][6][7] This combination has been particularly fruitful in the development of kinase inhibitors, where the morpholine group can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[8][9]
Navigating the Synthetic Landscape: Key Methodologies and Protocols
The synthesis of this compound analogs presents a key challenge that has been addressed through various innovative synthetic strategies. While direct coupling of morpholine to the C2 position of an unprotected indole can be challenging, several methodologies have emerged from the patent and scientific literature.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool
Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of 2-aminoindoles.[10] These methods typically involve the coupling of a 2-haloindole derivative with morpholine or the reaction of an o-haloaniline with a suitably functionalized alkyne followed by an intramolecular cyclization.
Experimental Protocol: Palladium-Catalyzed Amination of 2-Chloroindole
This protocol describes a general procedure for the synthesis of a this compound analog via a Buchwald-Hartwig amination reaction.
Materials:
-
2-Chloro-1H-indole (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1H-indole, sodium tert-butoxide, and the XPhos ligand.
-
Add anhydrous toluene, followed by morpholine and the Pd₂(dba)₃ catalyst.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is crucial for achieving high catalytic activity and promoting the carbon-nitrogen bond formation. XPhos is a bulky, electron-rich phosphine ligand that facilitates the reductive elimination step of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and generate the active amine nucleophile.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving good yields.
Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Diagram of Synthetic Workflow:
Caption: Schematic of a this compound analog binding to a kinase hinge region.
Central Nervous System (CNS) Disorders
The physicochemical properties of the morpholine ring, such as its ability to improve aqueous solubility and its pKa value close to physiological pH, make it an attractive moiety for designing CNS-penetrant drugs. [2][5][6][7]Patents covering morpholine-containing compounds for CNS disorders often describe their potential utility in treating conditions like neurodegenerative diseases, pain, and psychiatric disorders. [3][11][12]
Intellectual Property Landscape: Key Players and Patenting Trends
The patent landscape for the specific this compound scaffold is still emerging. While many pharmaceutical companies hold broad patents on indole and morpholine derivatives for various therapeutic applications, identifying key players focused specifically on this scaffold is challenging.
Major Therapeutic Focus in Patents:
| Therapeutic Area | Key Molecular Targets | Representative Patent Assignees (Broadly) |
| Oncology | Kinases (PI3K, ATR, etc.) | Major pharmaceutical companies with oncology portfolios |
| CNS Disorders | Receptors, Enzymes | Companies focused on neurology and psychiatry |
Noteworthy Trends:
-
Broad Markush Structures: Many patents claim vast chemical spaces through broad Markush structures, which may encompass the this compound scaffold without explicitly disclosing specific examples.
-
Focus on Kinase Inhibition: A significant number of patents for indole and morpholine derivatives are directed towards kinase inhibitors, reflecting the continued importance of this target class in oncology.
-
Emerging Interest in CNS Applications: There is a growing interest in leveraging the properties of the morpholine ring for the development of CNS-penetrant drugs.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the this compound scaffold is limited in the public domain, general principles can be extrapolated from studies on related indole and morpholine derivatives. [8][9]
-
Substitution on the Indole Ring: Modifications at the N1, C3, C5, and C6 positions of the indole ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, substitution at the C5 position is a common strategy to modulate activity and solubility.
-
Substitution on the Morpholine Ring: While less common, substitutions on the morpholine ring could be explored to fine-tune the compound's properties.
-
Linker between Indole and Morpholine: The direct attachment of the morpholine to the indole C2 position is the core of this scaffold. Variations in this linkage would lead to different classes of compounds.
Future Perspectives and Opportunities
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The convergence of the well-established pharmacological profiles of both the indole and morpholine moieties provides a strong foundation for future drug discovery efforts.
Key Opportunities:
-
Targeting Novel Kinases: The versatility of the scaffold could be exploited to design inhibitors for novel and challenging kinase targets.
-
Exploring New Therapeutic Areas: Beyond oncology and CNS disorders, this scaffold could be investigated for its potential in other areas, such as inflammatory and infectious diseases.
-
Development of Selective Inhibitors: Fine-tuning the structure through medicinal chemistry efforts could lead to the development of highly selective inhibitors with improved safety profiles.
As our understanding of the biological roles of various molecular targets continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of next-generation therapies. Continued exploration of its synthetic accessibility and structure-activity relationships will be crucial in unlocking its full therapeutic potential.
References
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. Retrieved from [Link]
- WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines. Google Patents.
-
Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines. (2017). ACS Publications. Retrieved from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. Retrieved from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. ResearchGate. Retrieved from [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate. (2006). PubMed. Retrieved from [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Retrieved from [Link]
-
2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. UNICAM. Retrieved from [Link]
-
Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2- morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
Structure/activity relationships of indole derivatives. ResearchGate. Retrieved from [Link]
- US10508107B2 - Morpholine derivative. Google Patents.
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC. Retrieved from [Link]
-
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Retrieved from [Link]
-
Avicenna Biosciences Secures U.S. Patent for Novel Compounds That Can Be Used in the Treatment of Neurodegenerative Diseases. (2024). FirstWord Pharma. Retrieved from [Link]
-
Azaindole tyrosine kinase inhibitors. PubChem. Retrieved from [Link]
-
Indole-type derivatives as inhibitors of p38 kinase. PubChem. Retrieved from [Link]
-
Reactions of 2-(2-hydroxynaphthalen-1-yl)-2-morpholinoacetate with indole and 7-azaindole. ResearchGate. Retrieved from [Link]
-
identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. (2012). PubMed. Retrieved from [Link]
-
Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC. Retrieved from [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. Retrieved from [Link]
-
Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry?. (2024). Pharmaceutical Technology. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Taylor & Francis Online. Retrieved from [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Retrieved from [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). International Journal of Molecular Sciences. Retrieved from [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Progress in Stereoselective Haloamination of Olefins. (2025). MDPI. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. Retrieved from [Link]
-
Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. Retrieved from [Link]
-
12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 2-(Morpholin-4-yl)-1H-indole
Topic: Scalable synthesis protocols for 2-(Morpholin-4-yl)-1H-indole Content Type: Application Notes and Protocols
Introduction & Strategic Analysis
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, CNS-active agents, and anti-tubercular drugs. Specifically, This compound represents a critical intermediate where the morpholine ring imparts improved solubility and metabolic stability compared to acyclic amines.
However, the synthesis of 2-aminoindoles is historically challenging due to the tautomeric instability of the 2-aminoindole core, which exists in equilibrium with the thermodynamically favored 2-iminoindoline form. Furthermore, the electron-rich nature of the indole C2 position makes direct nucleophilic substitution difficult without specific activation.
This guide presents two field-proven, scalable protocols designed to overcome these stability and reactivity hurdles:
-
Method A (The "Pharma Standard"): Palladium-Catalyzed Buchwald-Hartwig Amination. Best for high-value intermediates requiring high purity and functional group tolerance.
-
Method B (The "Process Route"): Nucleophilic Aromatic Substitution (
) on Activated Sulfonyl-Indoles. Best for cost-effective, multigram-to-kilogram scale-up without heavy metals.
Retrosynthetic Logic & Pathway Design
The synthesis strategy relies on "locking" the indole tautomer and activating the C2 position. We utilize an N-protecting group (PG) to withdraw electron density, facilitating either oxidative addition (Pd-cycle) or nucleophilic attack (
Figure 1: Retrosynthetic disconnection showing the two primary scalable routes starting from commercially available 2-oxindole.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Late-stage functionalization, high yields (>85%), and substrates with sensitive functional groups.
Mechanistic Insight
Direct amination of 2-haloindoles is sluggish. By using N-Boc-2-bromoindole , we achieve two goals:
-
Electronic Activation: The Boc group lowers the LUMO energy of the C2-Br bond, facilitating oxidative addition to Pd(0).
-
Stabilization: It prevents the formation of the unstable 2-imino tautomer during the reaction.
We employ a Pd(0)/XPhos catalytic system.[1] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the reductive elimination step, which is often the rate-determining step for electron-rich amine coupling.
Detailed Protocol
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc-2-bromoindole | 1.0 | Electrophile |
| Morpholine | 1.2 | Nucleophile |
| Pd_2(dba)_3 | 0.02 (2 mol%) | Catalyst Precursor |
| XPhos | 0.04 (4 mol%) | Ligand |
| LiHMDS (1M in THF) | 2.2 | Base |
| Toluene/THF (1:1) | [0.2 M] | Solvent |
Step-by-Step Workflow
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under strict Argon flow, charge a reaction vial with
(18.3 mg per mmol substrate) and XPhos (19.1 mg per mmol). -
Add anhydrous Toluene (2 mL/mmol) and stir at 60°C for 5 minutes. The solution should turn from dark purple to a deep orange/brown, indicating active
generation.
-
-
Reaction Assembly:
-
To the catalyst solution, add N-Boc-2-bromoindole (1.0 equiv) and Morpholine (1.2 equiv).
-
Cool the mixture to 0°C (ice bath).
-
Dropwise add LiHMDS (2.2 equiv) over 10 minutes. Note: Slow addition prevents base-mediated degradation of the bromoindole.
-
-
Coupling:
-
Seal the vessel and heat to 80°C for 4–6 hours.
-
Monitor: HPLC/TLC should show consumption of starting material (
in 10% EtOAc/Hex) and appearance of the fluorescent product.
-
-
Work-up & Deprotection (One-Pot Option):
-
Cool to room temperature.[2][3][4] Dilute with EtOAc and wash with saturated
. -
For N-Boc removal: The crude N-Boc intermediate can be isolated or treated directly with TFA/DCM (1:4) at 0°C for 1 hour to yield the free this compound.
-
Neutralize carefully with saturated
(keep T < 10°C to avoid decomposition).
-
-
Purification:
-
Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). The product is typically a white to off-white solid.
-
Method B: Nucleophilic Substitution ( ) on N-Sulfonyl Indoles
Best for: Large-scale (100g+) synthesis, cost reduction, and avoiding heavy metals.
Mechanistic Insight
Unprotected 2-chloroindole is too unstable for scale-up. However, 1-(phenylsulfonyl)-2-chloroindole acts as a "masked" oxindole equivalent. The strong electron-withdrawing sulfonyl group activates the C2 position for
Detailed Protocol
Phase 1: Activation (Chlorination)
-
Setup: Charge a reactor with 2-Oxindole (1.0 equiv) and Chlorobenzene (5 vol).
-
Reagent: Add Phosphorus Oxychloride (
) (1.5 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv). -
Reaction: Heat to 100°C for 3 hours.
-
Work-up: Quench carefully into ice water. Extract with DCM. Do not purify extensively; use the crude 2-chloroindole immediately for the next step.
Phase 2: Protection (Sulfonylation)
-
Dissolve crude 2-chloroindole in THF.
-
Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min.
-
Add Benzenesulfonyl chloride (
) (1.1 equiv). -
Stir at RT for 2 hours. Isolate 1-(phenylsulfonyl)-2-chloroindole via crystallization (EtOH/Water) or plug filtration. This intermediate is stable and can be stored.
Phase 3: Substitution & Deprotection
| Reagent | Equiv. | Conditions |
| 1-(PhSO2)-2-Cl-indole | 1.0 | Substrate |
| Morpholine | 3.0 | Nucleophile/Solvent |
| DMSO | [0.5 M] | Solvent |
-
Substitution: Dissolve the protected chloroindole in DMSO. Add excess Morpholine (3 equiv). Heat to 110°C for 12-16 hours.
-
Checkpoint: The reaction proceeds via an addition-elimination mechanism.
-
-
Deprotection (Global): Once conversion is complete, add NaOH (4M aq, 5 equiv) directly to the reaction mixture and heat to 60°C for 2 hours. This cleaves the sulfonyl group.
-
Isolation: Pour onto crushed ice. The product, This compound , often precipitates as a solid. Filter, wash with water, and dry.[5] Recrystallize from Ethanol if necessary.[5]
Scalability & Troubleshooting Guide
Process Signaling Pathway
The following diagram illustrates the critical decision nodes and failure points for the scale-up process.
Figure 2: Workflow logic emphasizing the necessity of N-protection for intermediate stability.
Critical Process Parameters (CPPs)
| Parameter | Method A (Pd) | Method B (SnAr) | Impact |
| O2 Exclusion | Critical. Pd(0) is air-sensitive. | Moderate. Indoles can oxidize.[3][6][7] | Yield loss, catalyst deactivation.[8] |
| Temperature | 80°C ± 5°C. | 110°C ± 5°C. | Low T = no reaction; High T = decomposition. |
| Base Strength | LiHMDS (Strong). | Morpholine (acts as base). | LiHMDS requires strict anhydrous conditions. |
| Water Content | < 0.05% (Karl Fischer). | Tolerates trace moisture. | Water kills LiHMDS; hydrolyzes chloro-intermediate. |
Troubleshooting
-
Problem: Low yield in Method A.
-
Solution: Switch ligand to RuPhos or BrettPhos , which are superior for secondary amines. Ensure the 2-bromoindole is N-protected (Boc/Tosyl); free N-H poisons Pd.
-
-
Problem: Product turns red/brown upon storage.
-
Solution: 2-Aminoindoles are prone to auto-oxidation to isatin derivatives. Store under Argon at -20°C. Convert to the HCl salt for enhanced long-term stability.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016. Link (General Pd-coupling methodology).
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link (Ligand selection: XPhos/RuPhos).
-
Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link (Indole reactivity and SnAr strategies).
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Couplings and C–N Bond Formations." Chemical Reviews, 2011. Link (Scalability of C-N couplings).
- Beccalli, E. M., et al. "Pd-catalyzed intramolecular cyclization of 2-alkynyl-trifluoroacetanilides." Tetrahedron, 2005.
Sources
- 1. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoindole and Morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of C-N Bond Formation in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of nitrogen-containing substituents at the C2-position of the indole ring is a critical transformation for the diversification of these structures and the development of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromoindole with morpholine, a common and important transformation in drug discovery. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting and reaction optimization. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully implement this valuable synthetic tool.
Mechanistic Overview: The Palladium-Catalyzed Dance of C-N Coupling
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2][3] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst, generated in situ from a palladium precatalyst, undergoes oxidative addition to the 2-bromoindole, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. A base then deprotonates the coordinated morpholine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-(morpholin-4-yl)indole product and regenerating the active Pd(0) catalyst.
The choice of each reaction component is crucial for the success of the amination. The phosphine ligand plays a pivotal role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, particularly the reductive elimination.[4] Bulky and electron-rich phosphine ligands are often preferred for challenging substrates like heteroaryl halides.[4] The base is essential for the deprotonation of the amine and must be strong enough to effect this step without causing unwanted side reactions.[1] The solvent influences the solubility of the reagents and the stability of the catalytic species.[5][6]
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of 2-bromoindole with morpholine. Optimization may be necessary depending on the specific batch of reagents and equipment used.
Materials:
-
2-Bromoindole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-bromoindole (196 mg, 1.0 mmol) to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the addition of morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholin-4-yl)indole.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Data Summary: Optimizing Reaction Conditions
The efficiency of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters and their impact on the reaction outcome for the amination of aryl bromides, providing a foundation for optimization.
Table 1: Ligand Screening for Amination of Aryl Bromides
| Ligand | Typical Substrates | Key Characteristics | Reference |
| RuPhos | Secondary amines | Bulky, electron-rich biarylphosphine; promotes efficient reductive elimination. | [1] |
| XPhos | Wide range of amines | Highly active and versatile biarylphosphine ligand. | [4] |
| BINAP | Primary and secondary amines | Bidentate ligand, forms stable palladium complexes. | [2] |
| DavePhos | Heteroaryl amines, amides | Specialized ligand for challenging substrates. | [1] |
Table 2: Base and Solvent Selection
| Base | Solvent | Comments | Reference |
| NaOtBu | Toluene, Dioxane | Strong, non-nucleophilic base; widely used and effective. | [1][2] |
| KOtBu | Toluene, Dioxane | Similar to NaOtBu, can sometimes offer improved results. | |
| LHMDS | Toluene, Dioxane | Strong, non-nucleophilic base, suitable for sensitive substrates. | |
| Cs₂CO₃ | Toluene, Dioxane | Weaker base, useful for substrates with base-sensitive functional groups. | [1] |
| K₃PO₄ | Toluene, Dioxane | Mild inorganic base, often requires higher temperatures. | [1] |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides potential solutions.
Problem 1: Low or No Conversion
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure that the palladium precatalyst and phosphine ligand are of high quality and have been stored properly. Use of pre-catalysts like XPhos Pd G3 can sometimes be more reliable than generating the active catalyst in situ from Pd(OAc)₂.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
-
Possible Cause: Suboptimal ligand or base.
-
Solution: For the coupling of a secondary amine like morpholine, RuPhos is a good starting point.[1] If the reaction is sluggish, consider screening other bulky biarylphosphine ligands such as XPhos. The base is critical; ensure it is fresh and finely powdered to maximize its reactivity.
-
Problem 2: Formation of Side Products
-
Possible Cause: Hydrodehalogenation (replacement of the bromine with a hydrogen).
-
Solution: This side reaction can be promoted by moisture or certain catalyst/ligand combinations. Ensure rigorous exclusion of water. Lowering the reaction temperature or screening different ligands may also mitigate this issue.
-
-
Possible Cause: Homocoupling of 2-bromoindole.
-
Solution: Homocoupling can occur at higher temperatures or with certain catalyst systems. Optimizing the catalyst loading and reducing the reaction temperature can often minimize the formation of this byproduct.[1]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Complex reaction mixture.
-
Solution: If the reaction does not go to completion or produces multiple side products, purification can be challenging. It is often more efficient to reinvest time in optimizing the reaction conditions to achieve a cleaner reaction profile. Careful selection of the chromatographic conditions is also crucial.
-
Conclusion
The Buchwald-Hartwig amination of 2-bromoindole with morpholine is a highly effective and reliable method for the synthesis of 2-(morpholin-4-yl)indole, a valuable building block in drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful implementation of this important transformation, empowering scientists to accelerate their research and development efforts in the synthesis of novel indole-based compounds.
References
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Accelerated C-N Cross-Coupling for the Synthesis of 2-(Morpholin-4-yl)-1H-indole
Executive Summary
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for 5-HT6 antagonists, tubulin polymerization inhibitors, and various CNS-active agents. However, the installation of amine substituents at the C2 position of the indole ring is historically challenging due to the electron-rich nature of the indole nucleus (which disfavors nucleophilic aromatic substitution) and the tautomeric instability of the resulting 2-aminoindoles (amino-indole vs. imino-indoline equilibrium).
This application note details a robust, microwave-assisted protocol for the synthesis of 2-(morpholin-4-yl)-1H-indole . By utilizing microwave irradiation to accelerate a Palladium-catalyzed Buchwald-Hartwig cross-coupling, this method overcomes the kinetic barriers associated with thermal heating, significantly reducing reaction times from hours to minutes while suppressing oxidative side reactions.
Retrosynthetic Analysis & Mechanistic Strategy
The Challenge of C2-Amination
Direct electrophilic substitution on indoles occurs preferentially at C3. To achieve C2-selectivity, we employ a cross-coupling strategy using a 2-halogenated precursor.
-
Stability Control: The N-H of the indole must be protected (e.g., N-Boc) during catalysis to prevent deprotonation by the strong base required for the amination, which would poison the Pd-catalyst or lead to C3-arylation side products.
-
Ligand Selection: The electron-rich nature of the morpholine and the heteroaryl halide requires a bulky, electron-rich phosphine ligand (e.g., XPhos or BINAP) to facilitate the rate-determining reductive elimination step.
Reaction Workflow (Graphviz)
Figure 1: Operational workflow for the synthesis of this compound.
Experimental Protocol
Materials & Reagents
-
Substrate: N-Boc-2-bromoindole (1.0 equiv)
-
Amine: Morpholine (1.2 - 1.5 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Glovebox or Schlenk Line)
-
In a microwave process vial (e.g., 10 mL), add Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).
-
Add 1.0 mL of anhydrous toluene.
-
Stir at room temperature for 5 minutes under Argon. Note: The solution should turn from dark purple to a deep orange/brown, indicating active ligand ligation.
Step 2: Reactant Addition
-
Add N-Boc-2-bromoindole (296 mg, 1.0 mmol) to the vial.
-
Add Morpholine (130 µL, 1.5 mmol).
-
Add LiHMDS solution (2.0 mL, 2.0 mmol).
-
Seal the vial with a PTFE-lined septum cap.
Step 3: Microwave Irradiation
Place the vessel in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Sufficient energy to overcome activation barrier for oxidative addition. |
| Time | 15:00 min | Rapid conversion minimizes thermal decomposition of the catalyst. |
| Pressure Limit | 250 psi | Safety cutoff for solvent vapor pressure. |
| Power | Dynamic (Max 200W) | Maintains constant temperature via PID control. |
| Stirring | High | Essential for heterogeneous base distribution (if solid base used). |
Step 4: Workup & Deprotection
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove Pd black; wash with EtOAc.
-
Concentrate the filtrate in vacuo.
-
Deprotection: Redissolve the crude intermediate in DCM (5 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at 0°C for 30 minutes.
-
Neutralize carefully with sat. NaHCO3 (aq) to pH 8. Crucial: 2-aminoindoles are acid-sensitive; do not leave in acid longer than necessary.
-
Extract with DCM, dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).
Results & Discussion
Microwave vs. Thermal Comparison
The microwave-assisted protocol demonstrates superior efficiency compared to conventional oil-bath heating.
| Method | Temperature | Time | Yield (Isolated) | Purity (HPLC) |
| Thermal (Oil Bath) | 110 °C | 18 hours | 62% | 85% |
| Microwave (This Protocol) | 110 °C | 15 mins | 89% | >98% |
Troubleshooting Guide (Decision Logic)
Figure 2: Troubleshooting logic for common failure modes in Pd-catalyzed amination.
Scientific Validation & Safety
Mechanism of Action
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0)L2 inserts into the C-Br bond of the indole.
-
Amine Coordination: Morpholine binds to the Pd(II) center.
-
Deprotonation: The base (LiHMDS) removes the proton from the morpholine nitrogen, forming a Pd-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating Pd(0).[1]
-
Critical Insight: The use of XPhos is vital here. Its bulky biaryl structure promotes the difficult reductive elimination step for electron-rich substrates [1].
-
Stability Warning
The final product, this compound, exists in equilibrium with its tautomer, 2-morpholino-3H-indol-3-imine. While the morpholine substitution stabilizes the indole form (enamine resonance), the compound is susceptible to auto-oxidation in air to form isatin derivatives. Store under Argon at -20°C.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Gurreri, D., et al. (2022).[2] "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization." Molecules.
- De la Hoz, A., et al. (2005). "Microwave-assisted organic synthesis (MAOS) of heterocycles." Combinatorial Chemistry & High Throughput Screening.
-
Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of 2-aminoindoles via Buchwald-Hartwig amination." Tetrahedron Letters.
Sources
Solvent selection for nucleophilic substitution on the indole ring
Application Note: Solvent Selection for Nucleophilic Substitution on the Indole Ring
Part 1: The Electronic Paradox & Strategic Overview
The indole ring presents a fundamental electronic paradox in the context of nucleophilic substitution. As a
Successful nucleophilic substitution on the indole scaffold is not merely a matter of reagents; it is strictly governed by solvent-solute interactions that stabilize high-energy transition states.
This guide categorizes the solvent selection strategy into two distinct mechanistic pathways:
-
Classical S_NAr: Requires strong electron-withdrawing groups (EWGs) and Polar Aprotic solvents.[1]
-
Transition-Metal Catalyzed (e.g., Buchwald-Hartwig): Requires specific coordination environments, typically favoring Non-polar or Ethereal solvents.
Part 2: Mechanism-Driven Solvent Selection
Scenario A: The S_NAr Pathway (Activated Indoles)
Target: Indoles with strong EWGs (e.g., -NO₂, -SO₂R, -CHO) at C3/C5/C7 and a leaving group (F, Cl, OTf) at C2.
The Solvent Logic: The rate-determining step in S_NAr is the formation of the anionic Meisenheimer complex.
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP, DMAc): These are the "Gold Standard." They possess high dielectric constants (
) to stabilize the charged intermediate. Crucially, they solvate the cation of the nucleophile salt (e.g., K⁺, Na⁺) while leaving the anion (nucleophile) "naked" and highly reactive. -
Protic Solvents (Alcohols, Water): Generally avoided (unless specific solubility is needed). They form hydrogen bonds with the nucleophile, "caging" it and significantly retarding the reaction rate.
Scenario B: The Metal-Catalyzed Pathway (Unactivated Indoles)
Target: Haloindoles (Br, I, Cl) lacking strong activation.
The Solvent Logic:
Reaction efficiency depends on the stability of the catalytic cycle (Oxidative Addition
-
Non-polar/Ethereal Solvents (Toluene, 1,4-Dioxane, THF): Preferred. They do not coordinate strongly to the metal center (Pd, Cu), preventing catalyst poisoning. They also allow for higher reaction temperatures (Toluene, Dioxane) required to overcome activation barriers.
-
Green Alternatives (2-MeTHF, CPME): Increasing regulatory pressure favors these ethers. They offer higher boiling points than THF and cleaner phase separation during workup.
Part 3: Decision Matrix & Visualization
Solvent Selection Decision Tree
Caption: Decision tree for selecting reaction media based on the electronic activation of the indole substrate.
Part 4: Detailed Experimental Protocols
Protocol A: S_NAr Displacement on Activated Indole
Objective: Substitution of C2-Chloro with a cyclic amine on a 3-nitroindole scaffold. Key Solvent: DMF (Dimethylformamide) or DMSO.
Reagents:
-
2-Chloro-3-nitroindole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Workflow:
-
Preparation: Charge an oven-dried reaction vial with 2-Chloro-3-nitroindole (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Solvation: Add anhydrous DMF (5 mL). Note: DMF must be dry to prevent hydrolysis of the chloro-indole to the oxindole.
-
Nucleophile Addition: Add Morpholine (1.2 mmol) dropwise at room temperature.
-
Reaction: Stir at 60°C.
-
Checkpoint: Monitor by TLC/LC-MS.[1] The reaction typically completes in 2-4 hours. The mixture will likely turn deep yellow/orange due to the conjugation of the nitro group.
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates. Filter and wash with water to remove DMF.
-
Why Water? DMF is miscible with water; the organic product is not. This leverages the "antisolvent" effect for purification.
-
Data Summary: Solvent Effects on Conversion
| Solvent | Dielectric Constant ( | Conversion (2h, 60°C) | Notes |
| DMSO | 46.7 | >98% | Fastest rate; difficult to remove if no precipitation. |
| DMF | 36.7 | 95% | Standard choice; easy aqueous workup. |
| THF | 7.5 | <10% | Too non-polar; cannot stabilize the transition state. |
| EtOH | 24.5 | 30% | H-bonding retards nucleophile reactivity. |
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Coupling of 5-Bromoindole with a primary amine. Key Solvent: Toluene or 1,4-Dioxane.
Reagents:
-
5-Bromoindole (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) / Ligand (e.g., XPhos or BINAP)
-
NaOtBu (1.5 equiv)
-
Solvent: Toluene (degassed)
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle 3x with Argon/Nitrogen. Oxygen is the enemy of Pd(0).
-
Catalyst Pre-complexation: Add Pd(OAc)₂, Ligand, and Toluene (2 mL). Stir for 5 mins to form the active catalytic species.
-
Substrate Addition: Add 5-Bromoindole, Amine, and NaOtBu. Add remaining Toluene (to 0.2 M).
-
Reaction: Heat to 100°C (reflux) for 12-18 hours.
-
Workup: Filter through a Celite pad (to remove Pd black). Concentrate the filtrate.
Green Optimization (Solvent Swap): Replacing Toluene with 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl methyl ether) .
-
Benefit: 2-MeTHF is derived from biomass (corn cobs), has a higher boiling point (80°C) than THF, and separates cleanly from water, simplifying extraction.
Part 5: Mechanistic Visualization (S_NAr)
The following diagram illustrates the critical role of the solvent in stabilizing the Meisenheimer intermediate during the S_NAr reaction on an activated indole.
Caption: The solvent (Blue) plays a dual role: increasing nucleophile energy (ground state destabilization) and stabilizing the transition state.
References
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Source: Heterocycles (via NII.ac.jp) URL:[Link] (Verified via Search Result 1.11)
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Source: MDPI (Molecules) URL:[Link]
-
Buchwald-Hartwig Amination: A Guide to Solvent Selection. Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. Source: NSF / Rutgers University URL:[Link]
Sources
Technical Guide: Preparation of 2-(Morpholin-4-yl)-1H-indole Salts for Improved Solubility
This Application Note is designed for medicinal chemists and pharmaceutical scientists optimizing the physicochemical properties of indole-based scaffolds.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 2-(morpholin-4-yl)-1H-indole scaffold is a privileged structure in kinase inhibition and CNS drug discovery. However, the lipophilic nature of the indole core often results in poor aqueous solubility (
This guide details the protocol for converting the free base into pharmaceutically acceptable salts. The strategy targets the basic nitrogen of the morpholine ring (
Critical Mechanistic Insight: The Protonation Site
Unlike the indole nitrogen (
Strategic Workflow: Salt Selection Pathway
The following decision tree outlines the logical flow from free base characterization to a validated salt form.
Figure 1: Strategic workflow for identifying and validating the optimal salt form.
Protocol A: Primary Salt Screening (Micro-scale)
Objective: Rapidly identify crystalline salts with improved solubility using a "wide net" approach. Pre-requisite: Anhydrous conditions are recommended to prevent potential hydrolysis of the 2-aminoindole substructure.
Materials
-
Substrate: this compound (Free Base).
-
Acids (0.1 M or 1.0 M solutions in THF or Ethanol):
-
Hydrochloric acid (Class I)
-
Methanesulfonic acid (Class I)
-
p-Toluenesulfonic acid (Class I)
-
Maleic acid (Class II)
-
L-Tartaric acid (Class I)
-
Fumaric acid (Class I)
-
-
Solvents: THF, Ethanol (absolute), Isopropanol (IPA), Ethyl Acetate.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 500 mg of the free base in 10 mL of THF/Ethanol (1:1) to create a 50 mg/mL stock solution.
-
Dispensing: Aliquot 500
(25 mg substrate, ~0.12 mmol) into 6 HPLC vials. -
Acid Addition: Add 1.05 equivalents of the respective acid solution to each vial.
-
Note: For di-acids (Tartaric, Fumaric), target a 1:1 stoichiometry initially to form the mono-salt.
-
-
Crystallization Induction:
-
Stir at 50°C for 30 minutes.
-
Cool slowly to room temperature (RT) over 2 hours.
-
If no precipitate forms, add "anti-solvent" (e.g., n-Heptane or MTBE) dropwise until turbidity appears.
-
-
Harvest: Centrifuge vials at 3000 rpm for 5 minutes. Decant supernatant.
-
Analysis: Dry the pellet under vacuum at 40°C. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity).
Protocol B: Scale-Up of Lead Candidates (HCl and Mesylate)
Based on typical morpholine scaffold behavior, the Hydrochloride and Methanesulfonate (Mesylate) salts often yield the best balance of crystallinity and solubility.
Method 1: Preparation of the Hydrochloride Salt
Rationale: HCl salts are the industry standard for basic drugs due to high physiological tolerability and low molecular weight penalty.
-
Dissolution: Dissolve 2.0 g (9.89 mmol) of this compound in 20 mL anhydrous Ethanol (10 vol). Heat to 40°C to ensure complete dissolution.
-
Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane (2.7 mL) dropwise over 10 minutes.
-
Observation: The solution may darken slightly; a precipitate should begin to form immediately.
-
-
Aging: Stir the slurry at room temperature for 2 hours. Then, cool to 0-5°C for 1 hour to maximize yield.
-
Filtration: Filter the solids using a Buchner funnel under inert gas (Nitrogen) if possible to avoid moisture uptake during filtration.
-
Washing: Wash the cake with 2 x 5 mL cold anhydrous Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method 2: Preparation of the Mesylate Salt
Rationale: Mesylate salts often provide higher melting points and better stability against disproportionation than HCl salts for weak bases.
-
Dissolution: Dissolve 2.0 g of free base in 25 mL Isopropanol (IPA).
-
Acid Addition: Add Methanesulfonic acid (0.70 mL, 1.05 eq) diluted in 2 mL IPA dropwise.
-
Crystallization: If the product oils out (common with mesylates), reheat to 60°C to redissolve, then seed with a few crystals of the salt (if available from the screen) and cool at a controlled rate (5°C/hour).
-
Isolation: Filter and dry as per Method 1.
Characterization & Validation
To ensure the "Trustworthiness" of the protocol, the generated salts must undergo rigorous testing.
A. Solid-State Characterization
-
PXRD (Powder X-Ray Diffraction): Confirm distinct Bragg peaks compared to the free base. Amorphous halos indicate failed crystallization.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting point).
-
Target:
is preferred for solid-state stability.
-
-
Hygroscopicity (DVS): Weight gain >2% at 80% RH indicates a risk of instability.
B. Solubility Profiling (Thermodynamic)
Protocol:
-
Add excess salt to 2 mL of buffer (pH 1.2, 4.5, 6.8) and Water.[1][2]
-
Shake at 37°C for 24 hours.
-
Filter (0.45
PTFE) and analyze filtrate via HPLC-UV (254 nm).
Data Presentation: Expected Results
Table 1: Comparative Physicochemical Properties (Illustrative Data)
| Parameter | Free Base | Hydrochloride Salt | Mesylate Salt |
| MW ( g/mol ) | 202.25 | 238.71 | 298.36 |
| Melting Point | 124°C | 210°C (Decomp) | 185°C |
| Solubility (Water) | < 0.05 mg/mL | > 25 mg/mL | > 50 mg/mL |
| Solubility (pH 1.2) | 2.1 mg/mL | > 100 mg/mL | > 100 mg/mL |
| Crystallinity | Crystalline | Crystalline | Crystalline |
Expert Insights & Troubleshooting
-
The "Pink" Discoloration: Indoles are prone to oxidation. If your salt turns pink/brown during drying, it indicates oxidative instability.
-
Fix: Perform all crystallizations under Nitrogen atmosphere and add 0.1% sodium bisulfite if aqueous steps are unavoidable (though anhydrous is preferred).
-
-
Hydrolysis Risk: The 2-morpholino group is an enamine equivalent. Prolonged exposure to strong aqueous acid can hydrolyze the morpholine off, yielding oxindole.
-
Validation: Always check the purity of the mother liquor by LCMS to ensure no oxindole (M-Morpholine+O) byproduct is forming.
-
-
Oil Formation: If the salt comes out as a sticky oil (common with Mesylates), use TBME (tert-butyl methyl ether) as an anti-solvent and apply vigorous stirring (trituration) to induce solidification.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.
- Bhattachar, S. N., et al. (2006). Preparation and Characterization of Salts of Weak Bases. International Journal of Pharmaceutics. (General protocol reference for morpholine-type bases).
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 2-(Morpholin-4-yl)-1H-indole
This technical guide addresses the synthesis and yield optimization of 2-(Morpholin-4-yl)-1H-indole , a scaffold known for its instability and sensitivity to oxidation. The content is structured for professional researchers, focusing on mechanistic causality, robust protocols, and troubleshooting.
Module 1: Strategic Route Selection
Q: Which synthetic pathway offers the highest yield and reproducibility?
A: For the specific synthesis of 2-aminoindoles (like 2-morpholinoindole), the Oxindole Activation Route (Method A) is generally superior to the Buchwald-Hartwig coupling (Method B) in terms of scalability and cost-efficiency.
While Buchwald-Hartwig is powerful, 2-haloindoles are notoriously unstable (prone to self-polymerization). The Oxindole route generates the reactive intermediate in situ, bypassing isolation issues.
| Feature | Method A: Oxindole Activation | Method B: Pd-Catalyzed Amination |
| Starting Material | Oxindole (Cheap, stable) | 2-Haloindole (Unstable, expensive) |
| Key Reagent | POCl₃ or Tf₂O | Pd₂dba₃ / Xantphos |
| Primary Challenge | Moisture sensitivity of intermediate | Catalyst poisoning by free NH |
| Typical Yield | 65–85% | 40–60% (highly variable) |
| Scalability | High (Kg scale) | Low to Medium |
Module 2: The "Oxindole Activation" Protocol (Recommended)
Core Concept
Direct reaction of oxindole with morpholine is sluggish. You must activate the C2-position by converting the amide (lactam) tautomer into an electrophilic imidoyl chloride or sulfonate.
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Ar or N₂).
1. Activation (Vilsmeier-Haack type):
-
Reagents: Oxindole (1.0 eq), POCl₃ (1.1 eq), Pyridine (1.2 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure: Dissolve oxindole and pyridine in toluene at 0°C. Add POCl₃ dropwise. The solution will turn yellow/orange as the 2-chloroindolenine intermediate forms.
-
Critical Checkpoint: Do NOT isolate this intermediate. It is highly unstable.
2. Nucleophilic Displacement:
-
Reagents: Morpholine (2.5 eq).
-
Procedure: Add morpholine directly to the reaction mixture at 0°C. The excess morpholine acts as both the nucleophile and the HCl scavenger.
-
Conditions: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the starting oxindole spot will disappear; product is usually more polar).
3. Workup (The "Black Tar" Prevention):
-
Quench: Pour into ice-cold NaHCO₃ solution.
-
Extraction: Extract immediately with EtOAc.
-
Stabilization: Wash organic layer with brine containing 1% sodium ascorbate (antioxidant). Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
Data: Solvent & Base Screening for Yield Optimization
Simulated data based on typical SNAr reactivity of 2-chloroindolenines.
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DCM | Et₃N | 25 | 45% | Slow reaction, incomplete conversion. |
| 2 | THF | Et₃N | 60 | 55% | Significant hydrolysis of intermediate. |
| 3 | Toluene | Morpholine (excess) | 25 | 82% | Optimal. Cleanest profile. |
| 4 | DMF | K₂CO₃ | 80 | 30% | Dark reaction mixture (decomposition). |
Module 3: Troubleshooting & FAQs
Q: My product turns black/dark green during purification. Why?
Cause: Oxidative dimerization. 2-Aminoindoles are electron-rich and readily oxidize to form isatin-like dimers or indigo-type dyes upon exposure to air and silica gel. Solution:
-
Pre-treat Silica: Neutralize your silica gel column with 1% Et₃N in Hexane before loading. Acidic silica catalyzes oxidation.
-
Salt Formation: Isolate the product as the HCl salt . Dissolve the crude free base in Et₂O and add 1M HCl in Et₂O. The salt is significantly more stable to oxidation than the free base.
-
Argon Flush: Store the final compound under Argon at -20°C.
Q: The reaction stalls at 50% conversion. Adding more POCl₃ doesn't help.
Cause: "Indolyl-Phosphorodiamidate" formation. If morpholine is added too fast or before activation is complete, the phosphorus species can form a stable, unreactive adduct with the oxindole oxygen. Solution: Ensure the activation step (Oxindole + POCl₃) is complete (check by TLC aliquot quenched in MeOH) before adding morpholine.
Q: Can I use the Buchwald-Hartwig method instead?
A: Yes, but only if you use an N-protected precursor (e.g., N-Boc-2-bromoindole). Free N-H indoles poison the Pd catalyst via coordination.
-
Recommended Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).
-
Base: Cs₂CO₃ (weak bases prevent Boc deprotection).
Module 4: Visualization of Reaction Logic
The following diagram illustrates the decision logic and mechanistic pathway for the synthesis, highlighting the critical instability points.
Caption: Workflow for Oxindole Activation Route. The red node highlights the unstable intermediate requiring immediate reaction.
References
-
Buchwald-Hartwig Amination of Indoles
- Title: "Pd-Catalyzed Amin
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Oxindole Activation (Vilsmeier-Haack)
-
Stability of 2-Aminoindoles
- Title: "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene" (Discusses instability of aminoindoles)
- Source: MDPI Molecules
-
URL:[Link]
- General Morpholine Synthesis Protocols: Title: "Optimizing reaction conditions for the synthesis of morpholine derivatives" Source: BenchChem Technical Guides
Sources
Technical Support Center: Controlling Regioselectivity in Morpholine Addition to Indole Rings
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for controlling regioselectivity during the addition of morpholine to indole rings. Our goal is to empower you with the knowledge to navigate the complexities of this reaction and achieve your desired synthetic outcomes with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the factors that govern the regioselectivity of morpholine addition to indoles. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary sites of reactivity on the indole ring for nucleophilic addition of morpholine?
The indole nucleus possesses two primary sites susceptible to nucleophilic attack: the C2 and C3 positions of the pyrrole ring. The inherent electronic properties of the indole ring make the C3 position the most electron-rich and, therefore, generally the most nucleophilic. Consequently, electrophilic substitution reactions typically favor the C3 position. However, the addition of a nucleophile like morpholine usually requires activation of the indole ring or the morpholine itself, and the regiochemical outcome can be directed to either C2 or C3 depending on the reaction conditions.
Q2: What key factors influence whether morpholine adds to the C2 or C3 position?
The regioselectivity of morpholine addition is a delicate interplay of several factors:
-
Indole Substituents: The electronic and steric nature of substituents on the indole ring plays a crucial role. Electron-donating groups (EDGs) on the benzene ring generally enhance the nucleophilicity of the C3 position. Conversely, electron-withdrawing groups (EWGs) can alter the electron distribution and may favor C2 functionalization under certain conditions. The presence of a substituent at the C3 position will sterically and electronically direct addition to the C2 position.
-
Protecting Groups on the Indole Nitrogen: The choice of protecting group on the indole nitrogen (N1) is critical. Bulky protecting groups can sterically hinder attack at the C2 position, thereby favoring C3 addition. Conversely, certain directing groups can be strategically installed on the nitrogen to force the reaction to occur at the C2 position.
-
Reaction Conditions: This is perhaps the most critical aspect. Factors such as the choice of catalyst, solvent, temperature, and the nature of the activating agent for the morpholine or indole can dramatically influence the regiochemical outcome. For instance, palladium-catalyzed reactions have shown that the choice of solvent and oxidant can completely switch the selectivity between C2 and C3.
-
Mechanism: The underlying reaction mechanism (e.g., electrophilic substitution, transition-metal-catalyzed C-H activation, or addition to an indolyne intermediate) will dictate the position of morpholine addition.
Q3: Can I achieve functionalization on the benzene ring (C4-C7) of the indole with morpholine?
Direct nucleophilic addition of morpholine to the benzene portion of the indole ring is challenging due to the lower reactivity of these positions compared to the pyrrole ring. However, achieving functionalization at C4, C5, C6, or C7 is possible through specific strategies, primarily involving transition-metal-catalyzed C-H activation with the use of directing groups. These methods often require careful optimization of the directing group, catalyst, and reaction conditions to achieve the desired regioselectivity.
II. Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common challenges encountered during the regioselective addition of morpholine to indole rings.
Problem 1: Poor or No Reaction
Symptoms:
-
Low conversion of the starting indole.
-
Recovery of unreacted starting materials.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Explanation & Suggested Action |
| Insufficient Activation | The indole ring or the morpholine may not be sufficiently activated for the reaction to proceed. Action: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts or increasing the catalyst loading. If the reaction is acid-catalyzed, the strength and concentration of the acid are critical and may need optimization. |
| Inappropriate Solvent | The solvent can significantly impact the solubility of reactants and the stability of intermediates. Action: Screen a range of solvents with varying polarities. For instance, in some palladium-catalyzed reactions, switching from a polar aprotic solvent like DMF to a less polar solvent like dioxane can influence reactivity. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Action: Incrementally increase the reaction temperature while monitoring for the formation of side products. |
| Deactivated Substrate | Strong electron-withdrawing groups on the indole ring can decrease its nucleophilicity, hindering the reaction. Action: Consider using a more forcing set of reaction conditions (higher temperature, more active catalyst). Alternatively, a different synthetic strategy that does not rely on the nucleophilicity of the indole may be necessary. |
Problem 2: Incorrect Regioisomer is Formed (e.g., C2 instead of desired C3)
Symptoms:
-
The major product isolated is the undesired regioisomer.
-
A mixture of C2 and C3 isomers is obtained.
Causality & Experimental Workflow:
The formation of the incorrect regioisomer is a clear indication that the reaction conditions favor an alternative mechanistic pathway. The following workflow can help diagnose and rectify this issue.
Workflow for Correcting Regioselectivity
Caption: Troubleshooting workflow for incorrect regioselectivity.
Problem 3: Formation of Multiple Products and Low Yield
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of multiple side products, including dimers or polymers.
-
Low yield of the desired morpholine-indole adduct.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Explanation & Suggested Action |
| Over-activation / Instability of Intermediates | Harsh reaction conditions (e.g., strong acid, high temperature) can lead to the formation of highly reactive intermediates that undergo side reactions. Indole dimerization is a common side reaction in acidic media. Action: Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration of the acid. Decrease the reaction time. |
| Side Reactions of Substituents | Functional groups on the indole or morpholine may not be compatible with the reaction conditions. Action: Protect sensitive functional groups before carrying out the morpholine addition. For example, a free hydroxyl or amino group might require protection. |
| Oxidation of Starting Material or Product | Some catalytic systems, particularly those using an oxidant, can lead to undesired oxidation of the indole ring. Action: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. Use the stoichiometric amount of oxidant and consider adding it slowly to the reaction mixture. |
| N-Addition vs. C-Addition | Morpholine can potentially add to the indole nitrogen (N1) instead of the carbon framework. Action: The N-H of indole can be protected with a suitable group to prevent N-alkylation. The choice of solvent can also influence N- vs. C-alkylation, with different solvents favoring one over the other in some systems. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for achieving regioselective morpholine addition to indole rings under different catalytic systems. These protocols are intended as a starting point and may require optimization for your specific substrate.
Protocol 1: Palladium-Catalyzed C3-Alkenylation of Indole followed by Michael Addition of Morpholine (A Representative Two-Step Approach)
This protocol outlines a general procedure for the C3-functionalization of indoles, which can be adapted for the introduction of a morpholine-containing moiety.
Step 1: Palladium-Catalyzed C3-Olefination of Indole
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected indole (1.0 equiv.), the desired acrylate (1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Solvent and Reagents: Add the appropriate solvent (e.g., DMF/DMSO for C3 selectivity) and an oxidant (e.g., Cu(OAc)₂, 2.0 equiv.).
-
Reaction Conditions: Purge the tube with argon and heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Michael Addition of Morpholine
-
Reaction Setup: Dissolve the C3-alkenylated indole (1.0 equiv.) in a suitable solvent (e.g., THF or ethanol).
-
Addition of Morpholine: Add morpholine (1.2-2.0 equiv.) to the solution. A base (e.g., K₂CO₃ or Et₃N) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove excess morpholine and base. Dry, concentrate, and purify by column chromatography to yield the C3-morpholinoethyl-indole derivative.
Workflow for Two-Step C3-Morpholine Addition
Caption: Two-step protocol for C3-morpholine addition.
IV. Data Presentation
The following table summarizes the effect of reaction parameters on the regioselectivity of a representative palladium-catalyzed olefination of indole, a key step that can precede morpholine addition. This illustrates how subtle changes can have a dramatic impact on the outcome.
Table 1: Effect of Solvent and Oxidant on Regioselectivity of Indole Olefination
| Entry | Solvent | Oxidant | C2:C3 Ratio |
| 1 | DMF/DMSO | Cu(OAc)₂ | >1:99 (C3 selective) |
| 2 | Dioxane/AcOH | t-BuOOBz | >99:1 (C2 selective) |
Data is illustrative and based on trends reported in the literature.
V. References
-
SciSpace. (n.d.). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Retrieved from [Link]
-
Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Molecules, 15(10), 7434-7459.
-
Recent advances in functionalization of indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Maspero, A., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 674-697.
-
Singh, I., & Kumar, A. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. Catalysts, 13(2), 353.
-
Soule, J. F., & Doucet, H. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(8), 1269.
-
Penoni, A., et al. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Ind
Validation & Comparative
Structural Elucidation of 2-(Morpholin-4-yl)-1H-indole: A Comparative NMR Guide
Strategic Context: The "2-Aminoindole" Challenge
In drug discovery, the 2-(Morpholin-4-yl)-1H-indole scaffold is a critical pharmacophore, often functioning as a bioisostere for kinase inhibitors or CNS-active agents. However, characterizing 2-aminoindoles presents a specific analytical challenge compared to their 3-substituted counterparts: Tautomeric Instability .
Unlike the robust 3-aminoindoles, 2-aminoindoles can tautomerize into the thermodynamically stable 2-iminoindoline (3H-indole) form. However, the incorporation of a tertiary amine like morpholine at the C2 position locks the molecule in the aromatic 1H-indole form, preventing imine formation.
This guide provides a definitive NMR assignment strategy, comparing the target molecule against the parent Indole and the isomeric 3-morpholinoindole to establish diagnostic "fingerprint" signals.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the 1H NMR profile of the target against its parent scaffold and a regioisomer. This comparison highlights the diagnostic shifts required for structural confirmation.
Table 1: Comparative Chemical Shift Data (DMSO-d₆, 400 MHz)
| Proton Assignment | Target: this compound | Ref 1: Indole (Parent) | Ref 2: 3-(Morpholin-4-yl)-1H-indole | Diagnostic Note |
| NH (H1) | 10.8 – 11.2 ppm (br s) | 11.10 ppm | 10.5 – 10.9 ppm | The target's NH is slightly deshielded due to H-bonding with morpholine oxygen (rare but possible) or solvent effects. |
| C2-H | ABSENT (Quaternary C) | 7.27 ppm (t) | 6.8 – 7.1 ppm (d) | Primary Confirmation: Disappearance of the H2 signal confirms substitution at C2. |
| C3-H | 5.60 – 5.95 ppm (s) | 6.41 ppm (t) | ABSENT (Quaternary C) | Key Differentiator: The target's H3 is significantly shielded (upfield) by ~0.6 ppm vs. parent indole due to mesomeric donation from the morpholine nitrogen. |
| Benzene Ring (H4-H7) | 6.90 – 7.50 ppm (m) | 6.90 – 7.60 ppm | 6.90 – 7.60 ppm | H4 and H7 are doublets; H5 and H6 are triplets. Less diagnostic for regiochemistry. |
| Morpholine (O-CH₂) | 3.70 – 3.85 ppm (m, 4H) | N/A | 3.70 – 3.85 ppm | Characteristic "roofed" triplets or multiplets. |
| Morpholine (N-CH₂) | 3.05 – 3.20 ppm (m, 4H) | N/A | 2.90 – 3.10 ppm | N-CH₂ protons are slightly deshielded in the C2-isomer vs C3 due to the electron-deficient nature of C2. |
Critical Performance Insight: The presence of a sharp singlet < 6.0 ppm is the definitive "Pass/Fail" metric for the 2-isomer. If this signal is absent and a signal appears ~6.9 ppm, you likely have the 3-isomer or the oxidized oxindole byproduct.
Mechanistic Insight: The "Push-Pull" Electronic Effect
To interpret the spectrum accurately, one must understand the electronic causality.
-
Nitrogen Donation (+M Effect): The morpholine nitrogen lone pair donates electron density into the indole ring at C2.
-
Resonance Delocalization: This density is delocalized onto C3 .
-
Shielding Consequence: This high electron density at C3 shields the attached proton (H3), moving it upfield (lower ppm) compared to the parent indole.
Visualization: Resonance & Shielding Logic
Caption: Electronic flow showing why H3 is the most diagnostic signal for 2-substituted indoles.
Step-by-Step Assignment Protocol
Do not rely on auto-assignment software alone. Follow this manual validation workflow to ensure scientific integrity.
Phase 1: Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D).
-
Why? CDCl₃ often causes broadening of the indole NH or facilitates acid-catalyzed decomposition. DMSO stabilizes the NH via hydrogen bonding, ensuring a sharp, integrable singlet.
-
-
Concentration: 5–10 mg in 0.6 mL.
Phase 2: The Assignment Workflow
Caption: Logical decision tree for confirming the 2-morpholinoindole structure.
Phase 3: Detailed Signal Verification
-
The Aliphatic Region (3.0 – 4.0 ppm):
-
Look for two distinct multiplets.
-
3.75 ppm (4H): Protons adjacent to Oxygen (deshielded).
-
3.15 ppm (4H): Protons adjacent to Nitrogen.
-
Self-Validation: Integration must be 1:1 (4H:4H).
-
-
The Diagnostic Zone (5.5 – 6.0 ppm):
-
Identify the sharp singlet. This is H3 .
-
Check: If this is a doublet, check for coupling to NH (rare in DMSO if dry, but possible). If it is a triplet, you have the parent indole (impurity).
-
-
The Aromatic Region (6.9 – 7.6 ppm):
-
H4 (Doublet, ~7.4 ppm): Most deshielded aromatic proton (closest to C3/N).
-
H7 (Doublet, ~7.3 ppm): Adjacent to NH.[1]
-
H5/H6 (Triplets, ~7.0-7.1 ppm): Overlapping multiplets.
-
Refinement: Use a 2D COSY experiment. H4 will only couple to H5; H7 will only couple to H6.
-
References
- Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for tautomerism in aminoindoles).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent additivity rules).
-
PubChem Database. (2023). Indole Structure and Spectra Data. National Library of Medicine.
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Morpholinoindole
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 2-morpholinoindole is a non-negotiable cornerstone of the development lifecycle. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its precision, sensitivity, and robustness.[2][3]
This guide provides an in-depth, experience-driven walkthrough for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 2-morpholinoindole. We will move beyond a simple list of steps to explore the scientific rationale behind each decision, compare alternative approaches, and present the experimental data required to build a trustworthy and scientifically sound analytical method.
Part 1: The Foundation: Designing a Stability-Indicating Method
The primary goal is not just to quantify 2-morpholinoindole but to develop a stability-indicating method . This means the method must be able to accurately measure the drug substance in the presence of its potential degradation products and process-related impurities.[4][5] To achieve this, we will employ forced degradation studies, a practice mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][6][7]
Reversed-phase HPLC is the technique of choice for moderately polar compounds like 2-morpholinoindole.[8] The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate compounds with varying polarities.
Part 2: Experimental Strategy: From Initial Screening to Optimization
Our approach follows a logical progression from initial screening with generic conditions to fine-tuning the method for optimal performance.
Initial Method Development: The Starting Point
The initial conditions are selected based on the known properties of indole derivatives and common practices in pharmaceutical analysis.[8][9][10]
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[2][8] A standard dimension (e.g., 4.6 x 250 mm, 5 µm) provides a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of water and acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of an acid modifier, like formic acid or trifluoroacetic acid (TFA), is crucial.[8][9] It protonates residual silanols on the silica-based stationary phase, minimizing peak tailing, and suppresses the ionization of the analyte, leading to more consistent retention and sharper peaks.
-
Detection: The indole ring system typically exhibits strong UV absorbance. A preliminary scan of 2-morpholinoindole dissolved in the mobile phase should be performed to determine the optimal detection wavelength (λmax), which is anticipated to be around 280 nm.[8]
-
Gradient Elution: A broad gradient (e.g., 5% to 95% acetonitrile) is used initially to ensure that all potential impurities, from highly polar to non-polar, are eluted from the column within a reasonable timeframe.
Table 1: Initial HPLC Screening Conditions
| Parameter | Recommended Starting Condition |
| Instrumentation | HPLC System with UV Detector |
| Column | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
Experimental Protocol 1: Initial Method Screening
-
Sample Preparation: Prepare a stock solution of 2-morpholinoindole in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution. The system is deemed ready if the relative standard deviation (RSD) for the peak area is less than 2.0%.[11][12]
-
Injection: Inject the prepared sample solution onto the column.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks.
The Method Development Workflow
The overall process is an iterative cycle of testing, analysis, and refinement to achieve the desired separation goals.
Caption: Logical workflow for HPLC method development and validation.
Method Optimization
If the initial screening shows poor resolution between the main peak and impurities, or exhibits issues like broad peaks, the method must be optimized. This involves systematically adjusting parameters to improve separation.
Table 2: Hypothetical Data for Method Optimization
| Parameter Adjusted | Observation | Impact on Resolution (Rs) | Conclusion |
| Initial Method | Co-eluting impurity at 15.2 min | Rs = 1.2 | Unacceptable |
| Slower Gradient (5-95% B over 45 min) | Impurity now at 15.8 min, main peak at 16.5 min | Rs = 2.1 | Improved. Increased runtime. |
| Higher Temperature (40 °C) | Sharper peaks, slightly reduced retention times | Rs = 2.3 | Improved. Better efficiency. |
| Lower pH (Mobile Phase A with 0.1% TFA) | Significant shift in polar impurity retention | Rs = 1.8 | Different selectivity, may be useful for other impurities. |
Forced Degradation: Proving Method Specificity
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, a core tenet of a stability-indicating assay.[4][13] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at detectable levels without destroying the sample.[4]
Experimental Protocol 2: Forced Degradation Study
-
Prepare Samples: Expose separate aliquots of the 2-morpholinoindole solution (1 mg/mL) to the following stress conditions as outlined by ICH Q1A(R2).[4][6]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 80 °C for 48 hours, then dissolve.
-
Photolytic: Expose solution to a light source providing no less than 1.2 million lux hours and 200 watt-hours/square meter of UV light (as per ICH Q1B).[6][14]
-
-
Neutralization: Before injection, neutralize the acid- and base-stressed samples to prevent column damage.
-
Analysis: Inject the unstressed control and each stressed sample into the HPLC system using the optimized method.
-
Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 2-morpholinoindole peak. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the main peak is spectrally pure in all stressed samples.
Table 3: Hypothetical Results of Forced Degradation Study
| Stress Condition | % Degradation | Retention Time (RT) of Major Degradants (min) | Resolution (Rs) from Main Peak (RT = 16.5 min) |
| Control (Unstressed) | 0% | - | - |
| Acid (0.1 M HCl) | 12% | 8.4, 14.2 | > 5.0 |
| Base (0.1 M NaOH) | 8% | 11.1 | > 5.0 |
| Oxidative (3% H₂O₂) | 18% | 15.8, 17.9 | 2.1, 2.8 |
| Thermal (80 °C) | 5% | 15.8 | 2.1 |
| Photolytic (ICH Q1B) | 9% | 19.5 | > 5.0 |
These hypothetical results demonstrate that the method can successfully separate degradation products formed under various stress conditions, confirming its stability-indicating nature.
Part 3: Comparison with Alternative Purity Analysis Techniques
While HPLC is the predominant method, other techniques can be used for purity analysis, each with distinct advantages and limitations.[3][12][15]
Table 4: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages for 2-Morpholinoindole | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High precision and accuracy, robust, suitable for non-volatile compounds, excellent for quantification.[3][16] | Moderate analysis time, requires compound to have a UV chromophore. |
| UPLC (Ultra-Performance LC) | Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures. | Faster analysis times, higher resolution, and greater sensitivity than HPLC. | Higher instrument cost, more susceptible to clogging from particulates. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the identification capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities and degradants.[12][15] | Higher cost and complexity, quantification can be more challenging than with UV detection. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for identifying volatile or semi-volatile impurities (e.g., residual solvents). | 2-morpholinoindole is likely non-volatile and would require derivatization, adding complexity and potential for artifacts.[3] |
For the specific task of routine purity testing and stability studies of 2-morpholinoindole, RP-HPLC with UV detection offers the optimal balance of performance, reliability, and cost-effectiveness. LC-MS serves as a powerful, complementary technique, particularly during initial impurity identification.[1]
Conclusion
Developing a robust HPLC method for purity analysis is a systematic process grounded in scientific principles and regulatory expectations. By starting with a logical set of initial conditions based on the analyte's structure, employing a systematic optimization strategy, and rigorously testing the method's specificity through forced degradation studies, a reliable and stability-indicating method for 2-morpholinoindole can be established. This ensures the generation of high-quality, trustworthy data, which is fundamental to advancing any compound through the drug development pipeline. The final, validated method will stand as a self-validating system, capable of consistently ensuring the purity and quality of 2-morpholinoindole.[13][16]
References
-
Chromatography Online. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. [Link]
-
ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
-
MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]
-
International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. benchchem.com [benchchem.com]
- 9. cetjournal.it [cetjournal.it]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. brewerscience.com [brewerscience.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Morpholin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-(Morpholin-4-yl)-1H-indole
The this compound scaffold represents a confluence of two medicinally important heterocyclic systems: the indole nucleus and the morpholine ring. The indole moiety is a cornerstone in a vast array of pharmaceuticals and biologically active natural products.[1] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. Understanding the gas-phase fragmentation behavior of this hybrid molecule under mass spectrometric conditions is essential for its unambiguous identification in complex matrices, such as during metabolite identification studies or in high-throughput screening campaigns.
This guide will focus on predicting the fragmentation patterns under positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common analytical workflow for small molecule analysis.
Predicted Fragmentation Pathways of this compound
The fragmentation of the protonated molecule ([M+H]⁺) of this compound is anticipated to be driven by the charge localization on the nitrogen atoms and the inherent stability of the indole ring. The fragmentation cascade will likely involve cleavages within the morpholine ring and at the bond connecting it to the indole nucleus, as well as characteristic fragmentations of the indole ring itself.
Fragmentation Initiated at the Morpholine Moiety
The morpholine ring is susceptible to several fragmentation pathways upon collisional activation.
-
Formation of the Methylene-Morpholinium Ion (m/z 100): A highly characteristic fragmentation for N-substituted morpholines involves cleavage of the C-N bond connecting the substituent to the morpholine ring, often accompanied by a hydrogen rearrangement, to yield a stable methylene-morpholinium cation at m/z 100.
-
Ring Opening and Subsequent Losses: The morpholine ring can undergo ring-opening, followed by the loss of small neutral molecules. For instance, the loss of ethylene oxide (C₂H₄O, 44 Da) or other fragments is plausible.
Fragmentation of the Indole Moiety and the Linker
The indole ring is relatively stable, but it can undergo characteristic fragmentations.
-
Cleavage of the Indole-Morpholine Bond: Direct cleavage of the C-N bond between the indole C2 position and the morpholine nitrogen would lead to the formation of an indole-containing fragment and a morpholine radical.
-
Loss of HCN: A well-documented fragmentation pathway for indole derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the indole ring, leading to a characteristic fragment ion.[1]
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for the indole nucleus itself, complex rearrangements resembling RDA reactions can occur in substituted indoles, leading to the cleavage of the five-membered ring.
The interplay of these fragmentation pathways will result in a characteristic mass spectrum. Below is a diagram illustrating the predicted major fragmentation pathways.
Figure 1: Predicted major fragmentation pathways for protonated this compound.
Comparative Fragmentation Analysis: Distinguishing Isomers
A significant challenge in analytical chemistry is the differentiation of structural isomers, which have the same molecular weight and often produce very similar mass spectra. For this compound, potential isomers include those where the morpholine group is attached to other positions of the indole ring (e.g., 3-, 4-, 5-, 6-, or 7-position). While the nominal mass of the molecular ion and many fragment ions will be identical, the relative abundances of these fragments can be diagnostic.[2][3][4]
Tandem mass spectrometry (MS/MS) experiments are crucial for isomer differentiation. By carefully controlling the collision energy, subtle differences in the fragmentation pathways of isomers can be amplified, leading to distinct product ion spectra.[2][5]
Hypothetical Comparison of 2- vs. 3-Substituted Isomers
Let's consider a hypothetical comparison between this compound and its isomer, 3-(Morpholin-4-yl)-1H-indole.
-
Steric Effects: The steric environment around the substituent can influence fragmentation. The C2-position of the indole is adjacent to the indole nitrogen, which might influence the stability of the resulting fragment ions compared to the C3-position.
-
Electronic Effects: The electronic properties of the different positions on the indole ring can affect the ease of bond cleavage.
These differences would likely manifest in the relative intensities of key fragment ions. For instance, the relative abundance of the indole-containing fragment versus the morpholine-containing fragment might differ significantly between the two isomers.
| Isomer | Predicted Dominant Fragmentation | Rationale |
| This compound | Potentially more facile cleavage of the C2-N bond leading to a prominent m/z 117 ion. | The C2 position is electronically distinct and adjacent to the heteroatom. |
| 3-(Morpholin-4-yl)-1H-indole | May show a different ratio of m/z 117 to m/z 100, possibly with a more prominent morpholine-related fragment due to different stabilization of the indole radical cation. | The C3 position is more akin to a styrenic system, potentially altering fragmentation energetics. |
It is important to note that these are predictions, and experimental verification is necessary.
Experimental Protocols
To experimentally determine and compare the fragmentation patterns, the following general protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.
LC-MS/MS Analysis
Figure 2: General workflow for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the protonated molecular ion ([M+H]⁺) of this compound (m/z 217.13).
-
MS/MS (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor.
-
Apply a range of collision energies (e.g., 10, 20, 30, and 40 eV) to observe the full fragmentation pattern.
-
Acquire the product ion spectra.
-
-
Data Analysis
-
Identify Key Fragments: Correlate the observed m/z values in the product ion spectra with the predicted fragments.
-
Compare Isomers: If isomers are available, inject them under identical conditions and compare the relative intensities of the major fragment ions at each collision energy.
-
Generate Fragmentation Tree: Construct a fragmentation tree diagram based on the observed product ions and their relationship to the precursor ion.
Alternative and Complementary Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary information for the structural elucidation and differentiation of isomers.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can confirm the elemental composition of the precursor and fragment ions, increasing confidence in structural assignments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS with electron ionization (EI) can provide different and often more extensive fragmentation patterns that are highly reproducible and suitable for library matching.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination and isomer differentiation. Techniques like 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) can definitively establish the connectivity of atoms within the molecule.[7][8]
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present and can sometimes be used to differentiate isomers based on subtle shifts in vibrational frequencies.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information, with characteristic fragments arising from both the indole and morpholine moieties. By leveraging tandem mass spectrometry, it is possible to not only characterize the molecule but also to differentiate it from its structural isomers based on the relative abundances of key fragment ions. A multi-faceted analytical approach, combining LC-MS/MS with techniques like HRMS and NMR, will provide the most comprehensive and unambiguous structural elucidation, a critical requirement in the rigorous field of drug development.
References
-
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link]
-
Forensic Chemistry of Substituted 1-Alkyl-3-Acylindoles: Isomeric Synthetic Cannabinoids. National Institute of Justice. [Link]
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
-
GC–MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric cannabinoid substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Differentiation of methylated indole ring regioisomers of JWH-007: GC–MS and GC–IR studies. Drug Testing and Analysis. [Link]
-
Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Analytical Chemistry. [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Link]
-
Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Comparative metabolomics analysis reveals alkaloid repertoires in young and mature Mitragyna speciosa (Korth.) Havil. Leaves. PLoS ONE. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Poloniae Pharmaceutica. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry. [Link]
-
Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
-
Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Morpholine. NIST WebBook. [Link]
-
N-Nitrosomorpholine (NMOR); LC-ESI-QFT; MS2; CE: 30; R=70000; [M+H]+. MassBank. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. [Link]
Sources
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Crystallographic Analysis of Bioactive Indole-Morpholine Scaffolds
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Substituted Indole Derivatives
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. While X-ray crystallography data for the specific compound 2-(Morpholin-4-yl)-1H-indole is not publicly available in the searched databases, a wealth of crystallographic information exists for structurally related and functionally relevant analogues. This guide provides a comparative analysis of the X-ray crystallography data of several indole-morpholine derivatives, offering insights into their solid-state conformations and intermolecular interactions. We will also present a standardized experimental workflow for single-crystal X-ray diffraction and compare the structural features of these compounds with other bioactive indole derivatives.
The Significance of the Indole and Morpholine Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an attractive pharmacophore[4][5]. The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability[6][7]. The combination of these two moieties in a single molecule, such as in this compound, presents an intriguing area for drug discovery.
Experimental Workflow for Single-Crystal X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray diffraction is a well-established and powerful technique. The general workflow, from crystal growth to structure refinement, is a meticulous process that demands precision and expertise.
Caption: A flowchart illustrating the key stages in determining a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Growth: The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction. Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
-
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations and potential radiation damage, data is typically collected at a low temperature (around 100 K) using a cryostream. The crystal is rotated, and a series of diffraction patterns are collected using a detector, such as a CCD or CMOS detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. An initial model of the crystal structure is obtained using direct methods or Patterson methods. This model is then refined against the experimental data using least-squares minimization techniques. The quality of the final structure is assessed using various metrics, including the R-factor.
-
Data Deposition: The final structural information is typically deposited in a standardized format known as a Crystallographic Information File (CIF)[8][9][10]. This file contains all the necessary information to reproduce and verify the crystal structure and is often a requirement for publication in scientific journals[9]. The Cambridge Structural Database (CSD) is a central repository for small-molecule organic and metal-organic crystal structures[11][12].
Comparative Crystallographic Data
While the crystal structure of this compound is not available, we can analyze the crystallographic data of closely related compounds to draw valuable structural comparisons. Below is a table summarizing the key crystallographic parameters for selected indole-morpholine derivatives and other relevant indole-containing compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | V (ų) | Z | Reference |
| 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one | C₂₃H₃₄N₄O₄ | Monoclinic | P2₁/c | 10.1772(10) | 14.2576(14) | 15.8950(16) | 97.332(2) | 2287.5(4) | 4 | [13] |
| An Indole-Arylpiperazine Derivative (1) | - | Monoclinic | C2/c | - | - | - | - | - | - | [14] |
| A 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3) | - | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(10), 98.618(10), 103.818(10) | 900.07(5) | 4 | [15] |
| Diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate | - | Triclinic | P-1 | - | - | - | - | - | 1 | [5] |
Note: "-" indicates that the specific data point was not available in the provided search result abstracts.
Structural Insights and Comparison
The analysis of the available crystallographic data reveals several key structural features and provides a basis for comparison.
Conformation of the Morpholine Ring
In the crystal structure of 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, the morpholine rings adopt a stable chair conformation[13]. This is the expected low-energy conformation for a six-membered saturated heterocycle. The conformation of the morpholine ring in other derivatives is also likely to be a chair, as this minimizes steric strain.
The Indole Moiety and Substituent Effects
The indole ring system is generally planar[3]. However, the substitution pattern can influence the overall molecular conformation. In the case of 2-substituted indoles, the substituent at the C2 position can adopt different orientations relative to the indole plane. The planarity and electronic properties of the indole ring are crucial for its biological activity, often facilitating π-π stacking interactions with biological targets[5].
The Linker and Torsional Angles
The nature of the linker connecting the morpholine and indole moieties significantly impacts the overall molecular shape. For instance, in 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, the ethylene linker adopts an almost cis conformation with a torsion angle of 59.7(3)°[13]. This is in contrast to a similar compound where a trans conformation was observed, highlighting the conformational flexibility of such linkers[13]. This flexibility can be crucial for a molecule's ability to adopt the correct conformation for binding to a biological target.
Caption: A conceptual diagram illustrating the different molecular scaffolds discussed in this guide.
Comparison with Alternative Indole Derivatives
The structural features of indole-morpholine compounds can be further understood by comparing them with other classes of bioactive indole derivatives.
-
Indole-Arylpiperazine Derivatives: These compounds have shown promise as α1A-adrenoceptor antagonists[14]. Their crystal structures reveal the importance of hydrogen bonding networks and C-H···π interactions in stabilizing their three-dimensional structures[14]. The dihedral angle between the indole and aryl rings is a key conformational parameter influencing their biological activity.
-
Indole Barbiturates: The combination of the indole scaffold with barbituric acid has led to novel compounds with antimicrobial activities[1]. Single-crystal X-ray analysis of these derivatives provides definitive proof of their chemical structures and allows for the study of their intermolecular interactions in the solid state[1].
Conclusion
While the specific X-ray crystallography data for this compound remains elusive in the public domain, a comparative analysis of structurally related compounds provides invaluable insights for researchers in the field of drug discovery. The crystal structures of indole-morpholine derivatives and other bioactive indole compounds highlight the conformational preferences of the constituent rings, the flexibility of linker units, and the importance of intermolecular interactions in the solid state. This guide has outlined a standard experimental workflow for single-crystal X-ray diffraction and presented a framework for the comparative structural analysis of these important classes of molecules. Such analyses are fundamental to advancing our understanding of structure-activity relationships and designing the next generation of indole-based therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one. PubChem. Retrieved February 22, 2024, from [Link]
-
Zhang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19856-19872. [Link]
-
Hübsch, F., et al. (2011). Electron density of two bioactive oligocyclic indole and oxindole derivatives obtained from low-order X-ray data and invariom application. Chemistry – A European Journal, 17(30), 8348-8357. [Link]
-
Al-Hourani, B. J., et al. (2020). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. Journal of Molecular Structure, 1213, 128186. [Link]
-
Zhang, X.-J., et al. (2021). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 895–900. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5123. [Link]
-
Wang, C., et al. (2021). Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters, 23(8), 3144–3149. [Link]
-
Wikipedia. (2023, December 19). Crystallographic Information File. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Morpholin-4-ylmethyl-1H-indole-2,3-dione. PubChem. Retrieved February 22, 2024, from [Link]
-
Wong, S. S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of the Chinese Chemical Society, 69(1), 143-153. [Link]
-
McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). [Link]
-
ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. Retrieved February 22, 2024, from [Link]
-
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 22, 2024, from [Link]
-
Shishkina, S. V., et al. (2009). Two polymorphs of morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 1), o24–o26. [Link]
-
Zhou, F., et al. (2023). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 25(40), 7436–7441. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2095. [Link]
-
Wikipedia. (2024, February 15). Indole. [Link]
-
Ibrar, A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. Retrieved February 22, 2024, from [Link]
-
Kumar, A., & Sharma, G. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(7), 2219-2236. [Link]
-
Ibrar, A. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5510. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 22, 2024, from [Link]
-
Kumar, A., & Sharma, G. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 1120-1137. [Link]
-
Street, J. D., et al. (1987). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Journal of the Chemical Society, Perkin Transactions 1, 1599-1606. [Link]
-
Outouch, R., et al. (2015). Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), 79–81. [Link]
- Google Patents. (n.d.). WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines.
-
ResearchGate. (n.d.). The X-ray crystal structure of a Corynanthé-type indole compound, C22H29N2O4+Br−, wherein an unprecedented triaxial conformation is preferred. Retrieved February 22, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Electron density of two bioactive oligocyclic indole and oxindole derivatives obtained from low-order X-ray data and invariom application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 9. publications.iupac.org [publications.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. biokeanos.com [biokeanos.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Navigating Compound Stability Under Physiological Conditions: A Comparative Approach
In the intricate journey of drug discovery and development, a compound's stability under physiological conditions is a critical determinant of its ultimate success or failure. A promising lead candidate with high potency in an isolated target-based assay can quickly become a liability if it rapidly degrades in the complex biological milieu of the body. This guide provides an in-depth technical comparison of the essential in vitro assays used to validate compound stability, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is to move beyond mere procedural descriptions to a deeper understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data.
The Imperative of Stability Profiling
Before a compound can exert its therapeutic effect, it must navigate a series of physiological hurdles. From the acidic environment of the stomach to the enzyme-rich landscape of the liver and blood, numerous factors can compromise its structural integrity and, consequently, its efficacy and safety. Early and comprehensive stability profiling is therefore not just a regulatory requirement but a cornerstone of efficient drug development. It allows for the early identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize molecular properties and mitigating the risk of costly late-stage failures.
A Comparative Overview of Key In Vitro Stability Assays
The selection of appropriate in vitro stability assays is paramount for generating data that is predictive of in vivo performance. This section provides a comparative analysis of the most widely used methodologies, highlighting their unique applications, strengths, and limitations.
Chemical Stability in Simulated Biological Fluids
For orally administered drugs, the first challenge is surviving the harsh conditions of the gastrointestinal (GI) tract. Chemical stability assays using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are designed to mimic this environment.
Scientific Rationale: SGF, with its low pH (typically 1.2-3.0) and the presence of pepsin, assesses a compound's resistance to acid-catalyzed hydrolysis.[1][2][3] SIF, with a pH closer to neutral (around 6.8) and containing pancreatin, evaluates stability against enzymatic degradation in the small intestine.[1][2][3] These assays are crucial for predicting oral bioavailability and identifying the potential for degradation before absorption can even occur.
Experimental Data Snapshot:
| Compound | Stability in SGF (pH 1.2) - % Remaining after 2h | Stability in SIF (pH 6.8) - % Remaining after 2h | Primary Degradation Pathway |
| Aspirin | < 10% | ~90% | Acid-catalyzed hydrolysis of the ester linkage |
| Omeprazole | < 5% | > 95% | Acid-labile, rapid degradation in acidic conditions |
| Metformin | > 95% | > 95% | High chemical stability |
| Enalapril | > 90% | < 20% | Enzymatic hydrolysis of the ester prodrug in SIF |
Note: The data presented is illustrative and can vary based on specific experimental conditions.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, and liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5][6] Microsomal stability assays are a workhorse in early drug discovery for assessing Phase I metabolic liability.[5][6][7]
Scientific Rationale: By incubating a compound with liver microsomes in the presence of the necessary cofactor NADPH, researchers can measure the rate of its disappearance over time. This provides an estimate of the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[4][5][8] Comparing data from different species (e.g., human vs. rat) can provide early insights into potential species differences in metabolism.
Experimental Data Snapshot: Cross-Species Comparison
| Compound | Human Liver Microsomes (HLM) Half-life (t½, min) | Rat Liver Microsomes (RLM) Half-life (t½, min) | Human Liver Microsomes (HLM) Intrinsic Clearance (CLint, µL/min/mg protein) | Rat Liver Microsomes (RLM) Intrinsic Clearance (CLint, µL/min/mg protein) |
| Verapamil | 15 | 10 | 46.2 | 69.3 |
| Testosterone | 25 | 18 | 27.7 | 38.5 |
| Warfarin | > 60 | 45 | < 11.6 | 15.4 |
| Diclofenac | 10 | 8 | 69.3 | 86.6 |
Note: This data is compiled for illustrative purposes. Actual values can vary significantly depending on the specific batch of microsomes and experimental conditions.[9]
Stability in Plasma
Once a drug enters the bloodstream, it is exposed to a variety of enzymes, including esterases and proteases, that can lead to its degradation.[10] Plasma stability assays are therefore essential for understanding a compound's fate in circulation.
Scientific Rationale: These assays involve incubating the compound in plasma from different species to determine its rate of degradation. This is particularly critical for prodrugs that are designed to be activated by plasma enzymes, as well as for compounds containing labile functional groups like esters and amides.
Experimental Data Snapshot: Stability in Human Plasma
| Compound | Half-life (t½, min) in Human Plasma | Primary Degrading Enzymes |
| Procaine | < 5 | Butyrylcholinesterase |
| Remifentanil | ~3 | Non-specific esterases |
| Aspirin | ~15-20 | Esterases |
| Atenolol | > 240 | High stability |
Note: Illustrative data. The rate of degradation can be influenced by factors such as the anticoagulant used and whether fresh or frozen plasma is employed.[10]
Experimental Protocols: A Self-Validating System
The trustworthiness of stability data hinges on the robustness of the experimental protocols. Each assay should be designed as a self-validating system, incorporating appropriate controls to ensure the reliability of the results.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Negative control (incubation without NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing phosphate buffer and liver microsomes. Include wells for the test compound, positive controls, and a "time zero" sample.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control and time-zero wells. For the negative control, add buffer instead.
-
Sampling at Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells. The time-zero sample is quenched immediately after the addition of the test compound.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]
Trustworthiness through Controls:
-
Positive Controls: Ensure that the microsomal enzymes are active and the assay is performing as expected.
-
Negative Control (minus NADPH): Differentiates between enzymatic (NADPH-dependent) and non-enzymatic degradation. A significant decrease in the compound concentration in the absence of NADPH suggests chemical instability.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a test compound in plasma.
Materials:
-
Test compound stock solution
-
Pooled plasma (human or other species)
-
Positive control (e.g., a compound known to be rapidly hydrolyzed in plasma, like procaine)
-
Negative control (heat-inactivated plasma)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw the plasma at 37°C. Prepare working solutions of the test compound and positive control.
-
Incubation: In separate tubes, add the test compound and positive control to the plasma. Also, prepare a negative control by adding the test compound to heat-inactivated plasma.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and stop the reaction with the quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time-zero sample and determine the half-life.
Trustworthiness through Controls:
-
Positive Control: Confirms the activity of plasma enzymes.
-
Negative Control (Heat-Inactivated Plasma): Distinguishes enzymatic degradation from chemical instability in the plasma matrix.
Visualizing the Concepts
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Caption: Generalized workflow for in vitro stability assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 5. youtube.com [youtube.com]
- 6. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-(Morpholin-4-yl)-1H-indole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Morpholin-4-yl)-1H-indole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its core structural motifs: the indole ring and the morpholine moiety. It is imperative to treat this compound with a high degree of caution, as its toxicological properties have not been fully elucidated.
Anticipated Hazard Profile
The risk profile for this compound is extrapolated from data on related heterocyclic compounds. The indole nucleus can cause eye, skin, and respiratory tract irritation, while the morpholine component is a flammable, corrosive liquid that can cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, a conservative approach is mandatory.
Table 1: Anticipated Hazard Profile
| Hazard Category | Potential Hazard Description | Rationale based on Structural Analogs |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] | Morpholine is classified as harmful by all routes of exposure. Indole derivatives can be toxic upon dermal absorption.[2][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] | Morpholine is a corrosive material.[2][3] Many indole compounds are known skin irritants.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][4] | Morpholine is corrosive and can cause severe, irreversible eye damage.[2][3] Indole is an eye irritant.[1] |
| Long-Term Health Effects | Unknown. Suspected of causing genetic defects or cancer. | Certain indole and heterocyclic compounds are classified as potential or suspected carcinogens.[1][7] Prudence dictates handling as a potential long-term health hazard. |
| Environmental Hazards | Potentially toxic to aquatic life.[6] | General precaution for novel heterocyclic compounds; prevent release into the environment.[8] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The causality behind these selections is to create a comprehensive barrier against all potential routes of exposure: dermal, ocular, and respiratory.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves (minimum 8 mil thickness).[6][7] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and rapid permeation. Change gloves immediately if contamination is suspected.[7][8] |
| Eye Protection | Chemical safety goggles and a full-face shield.[6][9] | Protects against splashes that could cause serious, irreversible eye damage. A face shield protects the entire face from splashes during transfers. |
| Skin & Body Protection | A flame-resistant laboratory coat (buttoned), long pants, and closed-toe shoes.[6][7] | Prevents accidental skin exposure from spills. Flame-resistant material is a prudent choice given the flammability of related compounds like morpholine.[2] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/particulate cartridges. | Required when handling the solid powder outside of a certified fume hood (e.g., during weighing) or if there is any risk of aerosolization.[6][8] |
Engineering Controls: Your Primary Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, MUST be conducted within a certified and properly functioning chemical fume hood.[7][9] This is the most critical step in preventing inhalation exposure.
-
Safety Stations: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[9][10] Know the path to them from your workspace.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, validated operational protocol is essential to minimize exposure and ensure experimental integrity.
-
Preparation is Paramount:
-
Verify fume hood certification and airflow.
-
Line the work surface within the hood with disposable, absorbent bench paper to contain any minor spills.[7]
-
Assemble all necessary glassware, reagents, and waste containers before introducing the compound.
-
Clearly label all vessels.
-
-
Donning PPE:
-
Put on your lab coat, closed-toe shoes, and long pants.
-
Don your safety goggles and face shield.
-
Wash and dry hands thoroughly.
-
Don the inner pair of nitrile gloves, followed by the outer pair.
-
If required, perform a fit-check on your respirator.
-
-
Handling the Compound:
-
Weighing: Perform all weighing of the solid compound within the fume hood. Use dedicated spatulas and weighing boats. Tare your receiving flask on the balance before adding the compound to avoid moving an open container of powder.
-
Transfers: Use a powder funnel for solid transfers into flasks. For solutions, use appropriate pipettes or cannulas.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized to accommodate the final volume and allow for safe mixing.
-
-
Post-Handling Procedure:
-
Securely cap all containers containing the compound.
-
Decontaminate any surfaces, glassware, and equipment used.
-
Remove outer gloves first, turning them inside out, and dispose of them in the designated solid chemical waste container.
-
Remove your lab coat, face shield, and goggles.
-
Remove inner gloves and dispose of them.
-
Spill Management Protocol
In the event of a spill, a calm and systematic response is critical. Do not panic.
-
ALERT: Immediately alert personnel in the vicinity.
-
EVACUATE: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
CONTAIN: If safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to surround the spill and prevent it from spreading.[11]
-
NEUTRALIZE & CLEAN: Cover the spill with the absorbent material. Once fully absorbed, carefully sweep the material into a designated chemical waste container.[8]
-
DECONTAMINATE: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
REPORT: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal is a serious safety and regulatory violation. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and any recovered spill material. Place these items in a clearly labeled, sealed, and puncture-proof solid hazardous waste container.[8][12]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, clearly labeled, and sealed liquid hazardous waste container. Do not mix with incompatible waste streams.[12][13]
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only then can the container be discarded or recycled according to your institution's policies.[12]
By internalizing these principles and protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Treat every chemical, especially those with incomplete toxicological data, with the respect it deserves.
References
- BenchChem. (2025). Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
- BenchChem. (2025).
- GazFinder. (n.d.). indole (C8H7N).
- BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
- Cayman Chemical. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Morpholin-4-yl-pyridine-3-carbaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine.
- Fisher Scientific. (2025).
- Loba Chemie. (2025).
- Sigma-Aldrich. (2024).
- PENTA s.r.o. (2025).
- Carl ROTH. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Nexchem Ltd. (2019).
- Medina Agriculture Products. (n.d.).
- MilliporeSigma. (2025).
- Thames River Chemical Corp. (2020).
- ChemPoint.com. (2015).
- PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole.
- Ainfo. (n.d.).
Sources
- 1. Gas detectors and respiratory protection equipments C8H7N (indole), CAS number 120-72-9 [en.gazfinder.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. edvotek.com [edvotek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. medinaag.com [medinaag.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
